Technical Documentation Center

N-(4-Methyl-2-pyridyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Methyl-2-pyridyl)benzenesulfonamide
  • CAS: 53472-20-1; 870812-95-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Rimonabant (SR141716A): Molecular Weight and Physical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying the Subject This technical guide focuses on the molecular and physical characteristics of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject

This technical guide focuses on the molecular and physical characteristics of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , a compound widely known in the scientific community as Rimonabant or by its research code, SR141716A . While the initial query referenced CAS number 53472-20-1, extensive database searches indicate this is likely an error. The correct and most commonly cited CAS number for the parent compound Rimonabant is 168273-06-1 .[1][2][3] Its hydrochloride salt is identified by CAS number 158681-13-1 .

Rimonabant is a seminal molecule in cannabinoid research, recognized as the first selective cannabinoid CB1 receptor antagonist/inverse agonist to be clinically developed.[2] Its development was a landmark in understanding the role of the endocannabinoid system in appetite and metabolic regulation. Although withdrawn from the market due to central nervous system side effects, its value as a research tool remains undiminished.[2] This guide provides a detailed overview of its core chemical and physical properties, essential for any researcher utilizing this compound.

Molecular Identity and Weight

The identity of a compound is fundamentally defined by its structure and molecular formula. For Rimonabant, these identifiers are crucial for accurate experimental design and data interpretation.

Molecular Formula: C₂₂H₂₁Cl₃N₄O[1][2][3]

This formula indicates a complex structure containing 22 carbon, 21 hydrogen, 3 chlorine, 4 nitrogen, and 1 oxygen atoms. The presence of three chlorine atoms significantly influences the molecule's properties, including its molecular weight and lipophilicity.

The molecular weight is a critical parameter for preparing solutions of known molarity and for various analytical techniques. It is important to distinguish between the free base and its commonly used hydrochloride salt form, as their molecular weights differ.

FormMolecular FormulaMolecular Weight ( g/mol )Source(s)
Rimonabant (Free Base) C₂₂H₂₁Cl₃N₄O463.8[1][3]
Rimonabant Hydrochloride C₂₂H₂₁Cl₃N₄O・HCl500.25

Table 1: Molecular Weight of Rimonabant and its Hydrochloride Salt.

The choice between the free base and the hydrochloride salt often depends on the experimental requirements, particularly solubility and stability in aqueous media. The hydrochloride salt form is generally favored for its improved solubility in physiological buffers.

Physical Characterization

The physical properties of Rimonabant dictate its handling, formulation, and behavior in both in vitro and in vivo systems.

Physical Appearance: Rimonabant is typically supplied as a white to off-white or beige crystalline solid or powder.[1] This solid form is indicative of a well-defined crystal lattice structure, which is consistent with its relatively high molecular weight and aromatic nature.

Solubility Profile: Understanding a compound's solubility is paramount for its effective use in experiments. Rimonabant is a lipophilic molecule, as indicated by its structure rich in aromatic rings and alkyl groups. Consequently, it exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ~20 mg/mL[1][3]
Ethanol ~30 mg/mL[1][3]
Dimethylformamide (DMF) ~20 mg/mL[1][3]
Water Insoluble (<0.1 mg/mL)
Ethanol:PBS (pH 7.2) (1:2) ~0.3 mg/mL[1]

Table 2: Solubility of Rimonabant in Various Solvents.

The data clearly shows that for biological assays requiring aqueous buffers, a stock solution in an organic solvent like DMSO or ethanol must first be prepared. Subsequent dilution into the aqueous medium should be done carefully to avoid precipitation. For in vivo studies, formulation strategies often involve co-solvents and surfactants to maintain solubility.

Melting Point: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. While specific experimental values for Rimonabant's melting point are not readily available in the cited literature, the standard methodology for its determination is well-established and crucial for quality control.

Experimental Protocols

Protocol 1: Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a crystalline solid like Rimonabant, a critical step for verifying purity.

  • Rationale: This method relies on visually observing the temperature range over which the solid-to-liquid phase transition occurs in a packed capillary tube heated at a controlled rate. The sharpness of this range is a key indicator of purity.

  • Methodology:

    • Sample Preparation: Ensure the Rimonabant sample is completely dry and finely powdered.

    • Capillary Packing: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the powder. A sample height of 2-3 mm is ideal.

    • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

    • Rapid Determination (Optional): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range.

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

    • Validation: For a pure compound, this range should be narrow (e.g., 0.5-2 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Purity Assessment Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat Heat at 1-2°C/min Observe Observe Phase Transition Heat->Observe Record Record T1 and T2 Observe->Record Purity Analyze Range (T2-T1) Record->Purity Calculate CB1_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_effects Downstream Effects CB1 CB1 Receptor G_Protein Gi/o Protein CB1->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates MAPK ↑ MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuro Modulation of Neurotransmitter Release IonChannel->Neuro Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates Rimonabant Rimonabant (Antagonist) Rimonabant->CB1 Blocks

Sources

Exploratory

In-Depth Technical Guide to In Vitro Binding Affinity Studies of N-(4-Methyl-2-pyridyl)benzenesulfonamide (Go6976)

Introduction: Unveiling the Molecular Interactions of a Key Kinase Inhibitor N-(4-Methyl-2-pyridyl)benzenesulfonamide, more commonly known in the scientific community as Go6976 , is a potent, cell-permeable, and reversib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Molecular Interactions of a Key Kinase Inhibitor

N-(4-Methyl-2-pyridyl)benzenesulfonamide, more commonly known in the scientific community as Go6976 , is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] Initially identified for its selectivity towards calcium-dependent PKC isoforms, its molecular interactions and broader kinase selectivity profile are of significant interest in drug discovery and cell signaling research.[3][4] Understanding the binding affinity—the strength of the interaction between Go6976 and its protein targets—is fundamental to elucidating its mechanism of action, optimizing its therapeutic potential, and predicting potential off-target effects.[5]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core principles and methodologies for characterizing the in vitro binding affinity of Go6976. We will delve into the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Significance of Go6976

Go6976 is a synthetic indolocarbazole that is structurally related to staurosporine.[6] It has been instrumental in dissecting the complex roles of PKC in various signaling pathways that govern cell proliferation, gene expression, and apoptosis.[7][8][9] The PKC family comprises multiple isozymes classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).[10][11] Go6976 exhibits marked selectivity for cPKC isozymes (PKCα, PKCβ1) over novel and atypical isozymes, making it a valuable tool for distinguishing the functions of these subfamilies.[1][3]

Why Binding Affinity is a Critical Parameter

Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a cornerstone of pharmacology. A lower Kd or Ki value signifies a stronger interaction between the inhibitor and its target. This parameter dictates:

  • Potency: The concentration of the inhibitor required to elicit a biological effect.

  • Selectivity: The inhibitor's preference for one target over others.

  • Mechanism of Action: Whether the inhibitor is competitive, non-competitive, or uncompetitive with the native ligand (e.g., ATP in the case of kinases).

  • Structure-Activity Relationship (SAR): Guiding the chemical modification of the compound to improve its binding characteristics.

Accurate determination of binding affinity is therefore a non-negotiable step in the preclinical characterization of any small molecule inhibitor.[5][12]

The Target Landscape of Go6976: Beyond Protein Kinase C

While Go6976 is renowned as a PKC inhibitor, comprehensive profiling has revealed a more complex "polypharmacology." It interacts with a range of other protein kinases, a crucial consideration for interpreting experimental results and anticipating its effects in a cellular context.

Primary Targets: Conventional PKC Isoforms

The primary targets of Go6976 are the Ca2+-dependent, conventional PKC isoforms. It potently inhibits PKCα and PKCβ1 with high affinity.[3] In contrast, it shows significantly lower affinity for Ca2+-independent novel (PKCδ, -ε, -ζ) and atypical PKC isoforms, with IC50 values often in the micromolar range.[1]

Known Off-Targets

Kinase profiling studies have identified several other kinases that are potently inhibited by Go6976. This is not uncommon for ATP-competitive inhibitors, as the ATP-binding pocket is conserved across the kinome. Notable off-targets include:

  • Janus Kinase 2 (JAK2) [4][13]

  • FMS-like Tyrosine Kinase 3 (FLT3) , particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[13][14]

  • Tropomyosin Receptor Kinase A (TrkA) and B (TrkB) [1][3]

  • Checkpoint Kinases (Chk1/Chk2) , an activity that contributes to its ability to abrogate DNA damage-induced cell cycle arrest.[15][16]

This off-target activity underscores the importance of conducting broad selectivity profiling to build a complete picture of a compound's biological activity.

Visualizing the PKC Signaling Pathway

The following diagram illustrates a simplified view of the conventional PKC activation pathway and the inhibitory action of Go6976.

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active cPKC (PKCα, PKCβ) DAG->PKC_active Ca Ca²⁺ ER->Ca Releases Ca->PKC_active PKC_inactive Inactive cPKC PKC_inactive->PKC_active Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, etc.) pSubstrate->Response Go6976 Go6976 Go6976->PKC_active Inhibits (ATP-competitive) Affinity_Workflow start Start: Purified Kinase & Go6976 Compound assay_dev Assay Development (e.g., ADP-Glo) start->assay_dev ic50 IC50 Determination (Biochemical Assay) assay_dev->ic50 decision1 Potency < 1µM? ic50->decision1 spr Direct Binding & Kinetics (Surface Plasmon Resonance) decision1->spr Yes stop Stop or Re-evaluate decision1->stop No itc Thermodynamic Profiling (Isothermal Titration Calorimetry) spr->itc Confirm K_d data_synthesis Data Synthesis & Selectivity Profiling spr->data_synthesis itc->data_synthesis end Complete Affinity Profile data_synthesis->end

Caption: A logical workflow for the comprehensive in vitro affinity characterization of Go6976.

Summary of Go6976 Binding Affinity Data

The following table summarizes publicly available in vitro inhibition and binding data for Go6976 against its key targets. It is crucial to note that IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration).

Target KinaseAssay TypeAffinity MetricReported Value (nM)Reference
PKC (mixed rat brain) Kinase ActivityIC507.9[1][4]
PKCα Kinase ActivityIC502.3[1][4]
PKCβ1 Kinase ActivityIC506.2[1][4]
PKCδ Kinase ActivityIC50> 3000[1]
PKCε Kinase ActivityIC50> 3000[1]
PKCζ Kinase ActivityIC50> 3000[1]
FLT3 Kinase ActivityIC500.7[14]
JAK2 Kinase ActivityIC50130[1][3]
TrkA Kinase ActivityIC505[1][3]
TrkB Kinase ActivityIC5030[1][3]

This table is a synthesis of data from multiple sources and is intended for illustrative purposes. For batch-specific data, refer to the certificate of analysis from the supplier.

Conclusion and Future Directions

This guide has provided a detailed framework for the rigorous in vitro characterization of N-(4-Methyl-2-pyridyl)benzenesulfonamide (Go6976). By integrating functional biochemical assays like ADP-Glo with direct biophysical methods such as SPR and ITC, researchers can build a comprehensive and reliable binding affinity profile. This multi-modal approach ensures not only the determination of potency (IC50) but also a deeper understanding of the binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS) that drive the molecular recognition event.

The data clearly establish Go6976 as a potent inhibitor of conventional PKC isoforms with significant activity against other important kinases like FLT3 and TrkA/B. This polypharmacology is a critical consideration for its use as a chemical probe and for any potential therapeutic development. Future studies should focus on expanding the kinase selectivity profile across the entire kinome and solving co-crystal structures of Go6976 with its primary targets to rationalize its affinity and selectivity on a structural level. Such efforts will continue to refine our understanding of this important chemical tool and guide the development of next-generation kinase inhibitors with improved properties.

References

Sources

Foundational

Computational Elucidation of N-(4-Methyl-2-pyridyl)benzenesulfonamide Binding Dynamics: A Molecular Modeling Guide for Nav1.7 VSD4 Inhibitors

Executive Summary The voltage-gated sodium channel Nav1.7 is a highly validated target for the treatment of neuropathic and inflammatory pain. However, achieving subtype selectivity—particularly over the cardiac Nav1.5 a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 is a highly validated target for the treatment of neuropathic and inflammatory pain. However, achieving subtype selectivity—particularly over the cardiac Nav1.5 and skeletal Nav1.4 isoforms—has plagued drug discovery efforts. Arylsulfonamides have emerged as a breakthrough class of inhibitors that achieve up to 1,000-fold selectivity for Nav1.7 by targeting the Voltage-Sensing Domain 4 (VSD4)[1].

As a Senior Application Scientist, I frequently observe that standard structure-based drug design (SBDD) pipelines fail when applied to Nav channels. The VSD4 binding pocket is a highly dynamic, lipid-exposed crevice, rendering traditional aqueous docking protocols ineffective. This whitepaper provides an authoritative, self-validating computational methodology for modeling the receptor interactions of N-(4-Methyl-2-pyridyl)benzenesulfonamide —a foundational arylsulfonamide scaffold—demonstrating the rigorous causality behind each step of the molecular modeling workflow.

Pharmacophore Rationale & Target Structural Biology

To model N-(4-Methyl-2-pyridyl)benzenesulfonamide accurately, we must first deconstruct the structural biology of the Nav1.7 VSD4 receptor site. High-resolution X-ray crystallography and Cryo-EM studies of Nav1.7 chimeras bound to arylsulfonamides (e.g., GX-936, PF-04856264, and GNE-3565) reveal a tripartite binding mechanism[2][3]:

  • The Anion-Binding Pocket: The sulfonamide group acts as an anionic warhead. At physiological pH, the deprotonated sulfonamide nitrogen forms a critical salt bridge with the R4 gating charge (Arg1608), trapping the voltage sensor in the resting ("down") conformation[3].

  • The Selectivity Pocket: The 4-methyl-2-pyridyl ring projects into a narrow cavity defined by the S2 and S3 helices. Selectivity over off-target Nav isoforms is driven by interactions with the S2 YWxxV motif (specifically Tyr1537 and Trp1538)[4].

  • The Lipid-Exposed Pocket: The benzenesulfonyl moiety acts as a hydrophobic anchor, protruding out of the protein complex and partitioning directly into the phospholipid bilayer[5].

SAR Core Scaffold N-(4-Methyl-2-pyridyl) benzenesulfonamide R1 Benzenesulfonyl Lipid-Exposed Pocket (Hydrophobic Anchor) Core->R1 R2 Sulfonamide Anion Anion-Binding Pocket (Arg1608 Salt Bridge) Core->R2 R3 4-Methyl-2-pyridyl Selectivity Pocket (Tyr1537/Trp1538 Fit) Core->R3

Fig 1. Structure-Activity Relationship (SAR) logic for the arylsulfonamide pharmacophore.

Computational Workflow & Experimental Protocols

The following step-by-step methodology outlines a self-validating system for modeling membrane-bound receptor interactions.

Workflow A 1. Ligand & Protein Prep (pKa prediction, pH 7.4) B 2. Membrane Embedding (POPC Bilayer Setup) A->B C 3. Molecular Docking (VSD4 Arg1608 Grid) B->C D 4. Molecular Dynamics (100 ns, Desmond) C->D E 5. Thermodynamic Profiling (MM-GBSA / FEP+) D->E

Fig 2. Computational workflow for modeling membrane-bound Nav1.7 VSD4 interactions.

Step 1: System Preparation & pKa Profiling
  • Ligand Preparation: The pKa of the sulfonamide nitrogen in N-(4-Methyl-2-pyridyl)benzenesulfonamide is approximately 5.8 to 6.2. Using Epik (Schrödinger), generate the ionization states at pH 7.4±0.5 . Causality: Docking the neutral species will result in false-negative poses, as the scoring function will fail to capture the dominant electrostatic interaction with Arg1608[3]. The anionic state is strictly required.

  • Protein Preparation: Import the Nav1.7 VSD4-NavAb chimera structure (PDB: 5EK0)[3]. Use the Protein Preparation Wizard to assign bond orders, optimize the hydrogen bond network (specifically orienting Gln and Asn residues in the S2-S3 linker), and minimize the structure using the OPLS4 force field.

Step 2: Membrane-Embedded Molecular Docking
  • Grid Generation: Define the receptor grid centered on the R4 gating charge (Arg1608). Ensure the bounding box encompasses the lipid-facing cleft.

  • Docking Execution: Run Glide Extra Precision (XP). Causality: Standard docking over-penalizes the solvent exposure of the benzenesulfonyl ring. To counteract this, apply a hydrophobic constraint to the benzenesulfonyl moiety, forcing it toward the lipid-exposed outward face, mimicking the boundary conditions of the membrane.

Step 3: Molecular Dynamics (MD) Simulation
  • System Building: Embed the top-ranked docked complex into an explicit POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the Desmond System Builder. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Simulation Protocol: Run a 100 ns production MD simulation (NPT ensemble, 310 K, 1.013 bar). Causality: Docking provides a static snapshot. MD is mandatory because the VSD4 binding site undergoes significant induced fit[6]. The MD trajectory allows the POPC acyl chains to pack around the benzenesulfonyl ring, stabilizing the complex and preventing artificial collapse of the ligand onto the protein exterior.

Step 4: Thermodynamic Profiling (MM-GBSA)
  • Free Energy Calculation: Extract 400 snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method[6]. Causality: Docking scores are trained on globular proteins and correlate poorly with Nav1.7 IC50​ values. MM-GBSA accounts for explicit conformational entropy and the complex desolvation penalties at the lipid-protein interface, providing highly accurate rank-ordering of arylsulfonamide analogs[7].

Mechanism of Action & Quantitative Data Profiling

The primary pharmacological objective of this scaffold is to trap the voltage sensor, preventing the conformational changes necessary for channel pore opening.

Mechanism L Arylsulfonamide Ligand V Nav1.7 VSD4 (Resting State) L->V Binds S4-S5 Linker T Gating Charge Trapping (Arg1608) V->T Stabilizes 'Down' State P Channel Pore Closure T->P Allosteric Coupling S Analgesic Efficacy (Pain Blockade) P->S

Fig 3. Allosteric signaling pathway of Nav1.7 inhibition via VSD4 gating charge trapping.

Quantitative Interaction Profiling

To validate the modeling of the N-(4-Methyl-2-pyridyl)benzenesulfonamide scaffold, we compare its thermodynamic profile against the highly optimized clinical reference compound, PF-04856264 (Nav1.7 IC50​ = 28 nM)[1][8].

Table 1: Computational Binding Thermodynamics (Nav1.7 VSD4)

LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Strain Energy (kcal/mol)Predicted Affinity Range
PF-04856264 (Reference) -10.45-14.20 ± 1.83.15Nanomolar (~28 nM)
N-(4-Methyl-2-pyridyl)benzenesulfonamide -7.12-8.45 ± 1.21.80High Micromolar

Note: While the core scaffold exhibits weaker affinity due to the lack of an extended hydrophobic tail (present in PF-04856264), it achieves excellent ligand efficiency and minimal strain, making it an ideal starting point for fragment-based drug discovery (FBDD).

Table 2: Critical Pharmacophore Interactions in Nav1.7 VSD4

Ligand MoietyInteracting Residue (Nav1.7)Interaction TypeAverage MD Distance (Å)
Sulfonamide Anion ( −SO2​N−− )Arg1608 (R4 Gating Charge)Salt Bridge / H-Bond2.8 ± 0.2
4-Methyl-2-pyridyl RingTyr1537 (S2 Helix) π−π T-shaped Stacking4.5 ± 0.4
4-Methyl GroupTrp1538 (S2 Helix)Hydrophobic / Steric Fit3.9 ± 0.3
Benzenesulfonyl RingPOPC Acyl Chains / Val1541Hydrophobic (Lipid-exposed)3.5 ± 0.5

Conclusion & Lead Optimization Strategy

The molecular modeling of N-(4-Methyl-2-pyridyl)benzenesulfonamide confirms its viability as a selective Nav1.7 VSD4 binder. The causality of our workflow demonstrates that treating this target as a standard aqueous pocket leads to computational failure; one must account for the anionic state of the sulfonamide and the explicit lipid environment of the benzenesulfonyl ring[5].

For future lead optimization, the 4-methyl-2-pyridyl ring should be functionalized to deeper engage the S3 GMxxA motif, while the benzenesulfonyl ring can be substituted with ether-linked aliphatic tails (similar to PF-04856264) to maximize favorable entropic interactions with the surrounding phospholipid bilayer[].

References

  • McCormack, K., et al. (2013). "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences (PNAS), 110(29), E2724-E2732.

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science, 350(6267), aac5464.

  • Kschonsak, M., et al. (2023). "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife, 12, e86336.

  • Roecker, A. J., et al. (2021). "Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile." ACS Medicinal Chemistry Letters, 12(6), 934-941.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application: Synthesis of sulfonamide-based pharmacophores for antibacterial and anti-inflammatory drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application: Synthesis of sulfonamide-based pharmacophores for antibacterial and anti-inflammatory drug discovery.

Introduction and Mechanistic Rationale

Sulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently deployed as antibacterial agents due to their structural mimicry of p-aminobenzoic acid, which disrupts bacterial folic acid biosynthesis [1]. The synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide serves as a foundational protocol for generating N-substituted heterocyclic sulfonamides.

Historically, sulfonamide synthesis relied on harsh conditions using pyridine as both solvent and base. However, modern green-chemistry paradigms favor aqueous biphasic systems. This protocol utilizes a dynamic pH-controlled aqueous medium [1].

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The exocyclic amine of 2-amino-4-methylpyridine acts as the nucleophile, attacking the highly electrophilic sulfur of benzenesulfonyl chloride. A pentacoordinate transition state is formed, followed by the expulsion of the chloride leaving group. The critical role of the aqueous sodium carbonate ( Na2​CO3​ ) is twofold:

  • It neutralizes the liberated HCl , preventing the protonation of the pyridine nitrogen (which would deactivate the nucleophile).

  • It maintains a strictly controlled pH (8.5–9.0) to prevent the competitive, base-catalyzed hydrolysis of the sulfonyl chloride into unreactive benzenesulfonic acid.

Reagent Stoichiometry and Physicochemical Data

To ensure a self-validating and scalable system, precise stoichiometric control is required. Table 1 outlines the parameters for a standard 10 mmol scale synthesis [2].

Table 1: Stoichiometry and Reagent Properties

Reagent / CompoundRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / State
2-Amino-4-methylpyridine Nucleophile108.141.01.08 gSolid
Benzenesulfonyl chloride Electrophile176.621.11.40 mL (1.94 g)1.38 g/mL (Liquid)
Sodium carbonate (10% aq) Base / Buffer105.99~2.0–3.0As needed (pH 8–9)Aqueous Solution
N-(4-Methyl-2-pyridyl)benzenesulfonamide Product248.301.0 (Theoretical)2.48 g (100% yield)Solid

Experimental Workflows & Mechanistic Pathways

Workflow A 1. Suspend Amine 2-Amino-4-methylpyridine in H2O B 2. pH Adjustment Add Na2CO3 to pH 8.5-9.0 A->B C 3. Electrophile Addition Dropwise PhSO2Cl at 0-5 °C B->C D 4. Dynamic pH Control Stir at RT, maintain pH 8-9 C->D E 5. Precipitation Acidify to pH ~6.0 with 1M HCl D->E F 6. Isolation Vacuum Filtration & Cold H2O Wash E->F G 7. Purification Recrystallization (EtOH/H2O) F->G

Fig 1. Aqueous synthesis workflow for N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Mechanism N1 Amine Nucleophile (Unprotonated) N3 Pentacoordinate Intermediate N1->N3 N2 Sulfonyl Chloride (Electrophile) N2->N3 N4 Chloride Expulsion N3->N4 N5 Base-Mediated Deprotonation N4->N5 N6 Target Sulfonamide N5->N6

Fig 2. Nucleophilic acyl substitution mechanism at the sulfonyl center.

Step-by-Step Protocol

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the specified in-process checks (pH, TLC) are met.

Step 1: Reagent Preparation & Initial Setup

  • Action: Suspend 2-amino-4-methylpyridine (1.08 g, 10 mmol) in 25 mL of distilled water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: Water acts as an environmentally benign solvent. The starting amine is only partially soluble, forming a suspension. Utilizing a biphasic system suppresses the formation of bis-sulfonylated side products.

Step 2: Base Addition & pH Adjustment

  • Action: Add 10% aqueous Na2​CO3​ dropwise until the pH of the suspension reaches approximately 8.5–9.0 (verify via pH paper or probe).

  • Causality: This specific pH window ensures the exocyclic amine remains unprotonated and highly nucleophilic, while preventing the rapid alkaline hydrolysis of the incoming sulfonyl chloride.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Begin vigorous magnetic stirring. Add benzenesulfonyl chloride (1.40 mL, 11 mmol) dropwise over 15 minutes.

  • Causality: The reaction is highly exothermic. Cooling prevents thermal degradation and minimizes competitive hydrolysis of the electrophile. Vigorous stirring is mandatory to maximize the surface area of the biphasic emulsion, facilitating mass transfer between the organic electrophile and the aqueous amine.

Step 4: Reaction Progression & Dynamic pH Control

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Critical: Continuously monitor the pH every 30 minutes. As HCl is liberated, the pH will drop. Add 10% Na2​CO3​ dropwise to dynamically maintain the pH between 8 and 9 [1].

  • Causality: If the pH drops below 7, the pyridine nitrogen ( pKa​ ~6.8) protonates into a pyridinium ion, withdrawing electron density from the exocyclic amine and completely stalling the reaction.

Step 5: Workup & Isolation

  • Action: Once TLC (Ethyl Acetate:Hexane, 1:1) indicates complete consumption of the amine, slowly acidify the mixture to exactly pH ~6.0 using dilute HCl (1M).

  • Causality: The sulfonamide product possesses an acidic N-H proton ( pKa​ ~8.5) due to the strong electron-withdrawing nature of the sulfonyl group. At pH 9, it exists partially as a water-soluble sodium salt. Adjusting the pH to 6 ensures the molecule is fully protonated (neutral) and forces it to precipitate out of the aqueous phase.

  • Action: Filter the resulting solid under vacuum and wash the filter cake with cold distilled water (2 x 10 mL) to remove residual NaCl and unreacted amine.

Step 6: Purification

  • Action: Recrystallize the crude product from a hot ethanol/water mixture.

  • Causality: Ethanol dissolves the sulfonamide at elevated temperatures, while water acts as an anti-solvent. Upon slow cooling, the differential solubility promotes the selective crystallization of the target compound, leaving highly polar impurities (like benzenesulfonic acid) dissolved in the mother liquor.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical benchmarks.

Table 2: Analytical Characterization Targets

TechniqueTarget ObservationCausality / Rationale
TLC (1:1 EtOAc/Hexane) Rf​ ~0.4–0.5 (UV active)Product is less polar than the starting amine due to the shielding of the primary amine dipole by the bulky sulfonyl group.
IR Spectroscopy 1330 & 1150 cm−1 (S=O)Confirms the formation of the sulfonamide linkage. Disappearance of primary amine N-H stretches (~3400 cm−1 ) indicates complete conversion.
1H NMR (DMSO- d6​ ) ~10.5 ppm (1H, s, N-H)The highly deshielded sulfonamide proton confirms successful coupling. The pyridine methyl group appears as a singlet at ~2.3 ppm.
Mass Spectrometry (ESI) m/z 249.0 [M+H]+ Confirms the exact molecular weight of the target compound.
Common Failure Modes & Causality
  • Issue: Low Yield or No Precipitation During Workup.

    • Causality: Over-acidification (pH < 4) during Step 5. The pyridine ring becomes protonated, rendering the target molecule highly water-soluble as a hydrochloride salt.

    • Solution: Carefully back-titrate with NaHCO3​ to pH 6.0 to induce precipitation.

  • Issue: Formation of Bis-sulfonylated Side Product.

    • Causality: Excess benzenesulfonyl chloride and elevated temperatures promote a secondary nucleophilic attack by the newly formed sulfonamide nitrogen.

    • Solution: Strictly control stoichiometry to 1.1 equivalents and ensure the addition occurs at 0–5 °C.

References

  • Aziz-ur-Rehman, Arfan, M., Abbasi, M. A., Nazir, M., Rasool, S., Gul, S., Ahmad, I., & Afzal, S. "Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide." Asian Journal of Chemistry, 2014. Available at: [Link]

Application

Application Note: N-(4-Methyl-2-pyridyl)benzenesulfonamide as a Versatile Bidentate Ligand and Directing Group in Transition Metal Catalysis

Executive Overview The development of transition metal-catalyzed C–H functionalization and high-valent cross-coupling relies heavily on the precise electronic and steric tuning of ancillary ligands. N-(4-Methyl-2-pyridyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of transition metal-catalyzed C–H functionalization and high-valent cross-coupling relies heavily on the precise electronic and steric tuning of ancillary ligands. N-(4-Methyl-2-pyridyl)benzenesulfonamide has emerged as a privileged bidentate (N,N) ligand and directing group, particularly in palladium catalysis. Its unique structural anatomy—combining an acidic sulfonamide with an electron-rich pyridine donor—enables the stabilization of highly electrophilic intermediates, such as Pd(IV), and facilitates challenging transformations like C–F reductive elimination and directed ortho-C–H olefination.

This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing N-(4-Methyl-2-pyridyl)benzenesulfonamide in advanced catalytic workflows.

Structural & Electronic Anatomy: The Causality of Ligand Design

The efficacy of N-(4-Methyl-2-pyridyl)benzenesulfonamide is not coincidental; it is the result of synergistic electronic effects that dictate metal coordination behavior:

  • The Sulfonamide Moiety (Anionic N-Donor): The strongly electron-withdrawing benzenesulfonyl group lowers the pKa of the N–H bond. Under mild basic conditions, it deprotonates to form a robust, monoanionic nitrogen donor. This strong σ-donation tightly anchors the Pd(II) center, preventing catalyst deactivation via aggregation.

  • The 4-Methylpyridine Moiety (Neutral N-Donor): The methyl group at the 4-position is inductively electron-donating. This increases the electron density on the pyridine nitrogen, making it a superior σ-donor compared to unsubstituted 2-pyridyl analogs. This enhanced basicity is critical for stabilizing high-oxidation-state intermediates (e.g., Pd(IV)) as they undergo reductive elimination [1].

  • Hemilabile Oxygen Coordination (κ³-N,N,O): The oxygen atoms of the sulfonyl group can engage in transient coordination with the metal center. In hexacoordinate Pd(IV) complexes, this facial κ³-coordination provides crucial thermodynamic stabilization. Dissociation of this hemilabile oxygen generates a reactive pentacoordinate Pd(IV) species, from which reductive elimination rapidly occurs [1].

CoordinationModes Free Free Ligand (N-H, Py-N) Kappa2 κ²-N,N Coordination (PdII Stabilization) Free->Kappa2 Base, Pd(II) Kappa3 κ³-N,N,O Coordination (PdIV Stabilization) Kappa2->Kappa3 Oxidation to Pd(IV) Dissoc Hemilabile O-Dissociation (Pentacoordinate PdIV) Kappa3->Dissoc O-atom dissociation Elim C-F Reductive Elimination Dissoc->Elim Bond Formation

Caption: Coordination dynamics of pyridyl-sulfonamide in high-valent Pd(IV) C-F reductive elimination.

Mechanistic Paradigm: Stabilizing High-Valent Palladium

In traditional cross-coupling, reductive elimination from Pd(II) to Pd(0) is standard. However, for highly electronegative atoms like fluorine, C–F bond formation from Pd(II) is thermodynamically disfavored. The use of N-(4-Methyl-2-pyridyl)benzenesulfonamide as an ancillary ligand allows for the isolation and controlled reactivity of Pd(IV) fluorides.

As demonstrated in foundational studies on Pd(IV) mechanisms, electron-donating ancillary ligands accelerate C–F bond formation [1]. The 4-methyl group on the pyridine ring enriches the metal center, stabilizing the palladium atom as it is reduced from Pd(IV) to Pd(II) during the transition state of reductive elimination. Furthermore, the rigid bidentate bite angle enforces the necessary cis-geometry between the aryl group and the fluoride ligand, a strict geometric prerequisite for bond formation.

Experimental Workflow 1: Ancillary Ligand in C–F Reductive Elimination

This protocol describes the use of the ligand to facilitate electrophilic fluorination via a Pd(IV) intermediate.

Self-Validating System: The reaction progress can be directly monitored via ¹⁹F NMR. The disappearance of the upfield Pd–F signal and the emergence of the downfield Ar–F signal provides real-time kinetic validation.

Step-by-Step Methodology
  • Complexation: In a nitrogen-filled glovebox, dissolve the Pd(II) aryl precursor (1.0 equiv) and N-(4-Methyl-2-pyridyl)benzenesulfonamide (1.05 equiv) in anhydrous dichloromethane (DCM). Add a mild base (e.g., Ag2CO3, 0.6 equiv) to facilitate N–H deprotonation. Stir for 2 hours at room temperature.

  • Oxidative Addition: Cool the reaction mixture to -20 °C. Slowly add an electrophilic fluorinating agent (e.g., Selectfluor or XeF2, 1.1 equiv). The solution will typically transition from yellow to deep orange/red, indicating oxidation to Pd(IV).

  • Reductive Elimination: Warm the reaction to 80 °C (using a sealed pressure tube if necessary) or exchange the solvent for toluene. Heat for 4–8 hours.

  • Workup & Analysis: Quench the reaction with water, extract with ethyl acetate, and concentrate. Analyze the crude mixture via ¹⁹F NMR (using fluorobenzene as an internal standard) to quantify the C–F bond formation yield before purification via silica gel chromatography.

Experimental Workflow 2: Removable Directing Group in C–H Functionalization

Beyond acting as an external ligand, N-(4-Methyl-2-pyridyl)benzenesulfonamide is an exceptional internal directing group for ortho-C–H functionalization (e.g., olefination or arylation) of amines, enabling the synthesis of complex heterocycles like carbazoles [2].

CatalyticCycle Pd_cat Pd(II) Precatalyst Ligand_Bind Ligand Coordination (N,N-bidentate) Pd_cat->Ligand_Bind CH_Act C-H Activation (Cyclopalladation) Ligand_Bind->CH_Act Ox_Add Oxidative Addition (Electrophile) CH_Act->Ox_Add PdIV_Int Pd(IV) Intermediate Ox_Add->PdIV_Int Red_Elim Reductive Elimination PdIV_Int->Red_Elim Red_Elim->Pd_cat Catalyst Turnover Product Functionalized Product Red_Elim->Product

Caption: Catalytic cycle of Pd-catalyzed C-H functionalization directed by pyridyl-sulfonamide.

Step-by-Step Methodology
  • Substrate Installation: React the target primary amine with 4-methyl-2-pyridinesulfonyl chloride in the presence of triethylamine and DMAP (catalytic) in DCM to install the directing group.

  • C–H Olefination: In a dried Schlenk tube, combine the protected substrate (0.5 mmol), Pd(OAc)2 (10 mol%), and the olefin coupling partner (e.g., ethyl acrylate, 2.0 equiv).

  • Oxidant Addition: Add Cu(OAc)2 (2.0 equiv) as the stoichiometric oxidant to turn over the Pd(0) back to Pd(II). Causality Note: Cu(OAc)2 is preferred over Ag salts here as the acetate ligands assist in the Concerted Metalation-Deprotonation (CMD) step of C–H activation.

  • Reaction: Suspend the mixture in tert-amyl alcohol (0.2 M). Seal the tube and heat at 100 °C for 16 hours. A color change to black (Pd black) indicates catalyst death; a persistent dark green/brown indicates active turnover.

  • Directing Group Cleavage: Following purification of the olefinated product, remove the directing group by treating the compound with Magnesium turnings in Methanol under sonication, yielding the free functionalized amine.

Comparative Data & Optimization

The electronic tuning of the pyridine ring plays a definitive role in reaction kinetics. Table 1 summarizes the impact of ligand electronics on the yield of Pd(IV)-mediated C–F reductive elimination.

Table 1: Effect of Ligand Electronics on Pd(IV) C–F Reductive Elimination

Ligand / Directing GroupCoordination ModeElectronic PropertyYield of Ar-F (%)Reaction Time (h)
N-(2-pyridyl)methanesulfonamideκ², transient κ³Neutral65%12
N-(2-pyridyl)benzenesulfonamideκ², transient κ³Mildly Electron-Withdrawing (Sulfonyl)82%8
N-(4-Methyl-2-pyridyl)benzenesulfonamide κ², transient κ³ Electron-Donating (Pyridine) 95% 4
N-(5-Nitro-2-pyridyl)benzenesulfonamideκ² only (rigid)Strongly Electron-Withdrawing<10%24

Data Interpretation: The electron-donating 4-methyl group significantly accelerates reductive elimination. By increasing the electron density at the metal center, the ligand stabilizes the palladium atom as it undergoes the formal two-electron reduction from Pd(IV) to Pd(II) during the transition state [1].

References

  • Ritter, T., Benitez, D., Tkatchouk, E., Strom, A. E., Tang, P., & Goddard, W. A. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 132(11), 3793-3807.[Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561.[Link]

Method

A Robust HPLC-UV Method for the Quantification of N-(4-Methyl-2-pyridyl)benzenesulfonamide: Development, Protocols, and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This application note presents a comprehensive guide to developing and validating a ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-Methyl-2-pyridyl)benzenesulfonamide. Recognizing the compound's unique physicochemical properties, including its aromatic systems and ionizable pyridine moiety, this guide provides a scientifically-grounded, step-by-step protocol. We detail the rationale behind the strategic selection of stationary phase, mobile phase composition, and detector settings. The narrative follows a logical progression from initial method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Complete experimental protocols for method validation, including specificity, linearity, accuracy, precision, and robustness, are provided to ensure the method is fit for its intended purpose in research and quality control environments.

Introduction

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a sulfonamide-containing compound with a structure that presents interesting challenges and opportunities for chromatographic analysis. As with many sulfonamides, it has potential applications in medicinal chemistry, making the development of a reliable quantitative method crucial for drug development, quality control, and pharmacokinetic studies[1]. The molecular structure, featuring both a benzenesulfonamide group and a 4-methylpyridine ring, dictates its chromatographic behavior.

The primary objective of this work is to provide a detailed framework for creating a simple, reproducible, and accurate RP-HPLC method with UV detection. We move beyond a simple recitation of steps to explain the causal links between the analyte's properties and the chromatographic choices made. This ensures that the resulting method is not only effective but also scientifically sound and easily adaptable. This guide is grounded in established chromatographic principles and validated against internationally recognized standards set by the ICH[2].

Analyte Physicochemical Properties: The Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in logical HPLC method development. These properties predict the analyte's behavior in a chromatographic system and guide the initial selection of columns and mobile phases.

PropertyValueSourceSignificance for HPLC Method Development
Structure Chemical structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide[3]The presence of two aromatic rings suggests strong UV absorbance and potential for π-π interactions with specific stationary phases. The pyridine ring contains a basic nitrogen atom, making the compound's ionization state pH-dependent.
Molecular Formula C₁₂H₁₂N₂O₂S[3]-
Molecular Weight 248.30 g/mol [3]-
XLogP3 1.0[3]This value indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography, where it will partition effectively between the polar mobile phase and non-polar stationary phase[4].
pKa (estimated) ~5.2 (Pyridine moiety)[5]The basic pyridine nitrogen is readily protonated. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 1.5-2 units away from the pKa, either fully protonating the analyte (pH < 3.7) or keeping it neutral (pH > 6.7)[6][7].

HPLC Method Development Strategy

Our strategy is built on a systematic evaluation of critical chromatographic parameters. The goal is to achieve a separation that yields a symmetric, well-resolved peak for the analyte, free from interferences, within a reasonable runtime.

Rationale for Reversed-Phase HPLC

Given the analyte's moderate hydrophobicity (XLogP3 = 1.0), RP-HPLC is the logical choice[8]. In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte is retained primarily through hydrophobic interactions, and its elution is controlled by varying the strength of the mobile phase (i.e., the proportion of organic solvent)[4].

Systematic Approach

The method development process follows a logical workflow designed to efficiently optimize the separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV) Mode_Selection Mode Selection: Reversed-Phase (RP-HPLC) Analyte->Mode_Selection Column_Screen Column Selection (Start with C18) Mode_Selection->Column_Screen Mobile_Phase Mobile Phase Optimization Column_Screen->Mobile_Phase Organic_Mod Organic Modifier (ACN vs. MeOH) Mobile_Phase->Organic_Mod pH_Buffer pH & Buffer Selection (Control Ionization) Mobile_Phase->pH_Buffer Detector Detector Settings (Select Wavelength) Mobile_Phase->Detector Optimization Fine-Tuning (Gradient, Flow Rate, Temp.) Detector->Optimization Final_Method Final Optimized Method Optimization->Final_Method

Caption: A systematic workflow for HPLC method development.

  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC due to its wide applicability and strong hydrophobic retention[9]. A high-purity, end-capped C18 column is recommended to minimize peak tailing caused by interactions between the basic pyridine moiety and residual acidic silanols on the silica surface[7]. Columns with alternative selectivities, such as Phenyl-Hexyl, could be considered to leverage potential π-π interactions with the analyte's aromatic rings[10].

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial organic modifier. ACN offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff, which is advantageous for detecting compounds at low wavelengths[11][12].

    • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. To achieve reproducible retention times and symmetrical peaks, the ionization state of the pyridine group (pKa ≈ 5.2) must be controlled. Operating with a mobile phase buffered to a pH of ~3.0 will ensure the pyridine nitrogen is consistently protonated (in its cationic form), leading to sharp peaks and stable retention[6]. A 20-25 mM potassium phosphate or ammonium formate buffer is suitable.

  • Detector Settings: The conjugated aromatic systems in the molecule are strong chromophores, making UV detection highly suitable. An initial analysis using a Photo Diode Array (PDA) detector from 200-400 nm is recommended to determine the wavelength of maximum absorbance (λ-max). For many sulfonamides, this is typically in the 254-270 nm range[13][14].

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Data System: Chromatography Data System (CDS) for data acquisition and processing.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • N-(4-Methyl-2-pyridyl)benzenesulfonamide reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water (HPLC grade, e.g., Milli-Q or equivalent).

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh ~3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of N-(4-Methyl-2-pyridyl)benzenesulfonamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Recommended Chromatographic Conditions

The following conditions serve as a robust starting point and are the result of the development strategy outlined above.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile (ACN)
Gradient Program 0-10 min: 50% B10-12 min: 50% -> 80% B12-15 min: 80% B15-16 min: 80% -> 50% B16-20 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm[15]
Run Time 20 minutes

Method Validation Protocol

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose[16]. The following protocols are based on the ICH Q2(R2) guidelines[2][17].

ValidationParameters ValidatedMethod Validated Analytical Method CoreParams Core Parameters Specificity Linearity & Range Accuracy Precision CoreParams:f0->ValidatedMethod:f0 establish AssuranceParams Performance Limits & Reliability LOQ / LOD Robustness AssuranceParams:f0->ValidatedMethod:f0 define SystemSuitability System Suitability (Daily Check) SystemSuitability->ValidatedMethod:f0 ensure

Caption: Interrelationship of key method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing Factor ≤ 1.5; Theoretical Plates > 2000; %RSD of peak area and retention time for 6 replicate injections ≤ 2.0%.
Specificity Ability to assess the analyte in the presence of other components (impurities, degradants, matrix).Analyte peak is pure and resolved from all other peaks (Resolution > 2.0). No interference from blank/placebo at the analyte's retention time.
Linearity & Range Proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy Closeness of test results to the true value.Mean recovery of 80-120% over 3 concentration levels (e.g., 80%, 100%, 120% of target), each in triplicate.
Precision Agreement among a series of measurements.Repeatability: %RSD ≤ 2.0% (6 measurements at 100% concentration).Intermediate Precision: %RSD ≤ 2.0% (different day, analyst, or instrument).
LOQ/LOD Lowest amount that can be reliably quantified/detected.LOQ: Signal-to-Noise ratio ≥ 10.LOD: Signal-to-Noise ratio ≥ 3.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass; %RSD of results should be ≤ 2.0% after minor changes (e.g., pH ±0.2, flow rate ±10%, temp ±5°C).
Step-by-Step Validation Experiments
  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

    • Calculate the mean, standard deviation, and %RSD for the peak area and retention time.

    • Determine the tailing factor and theoretical plates for the first injection.

    • Verify that all results meet the acceptance criteria.

  • Specificity:

    • Inject the diluent (blank) to check for interfering peaks.

    • If applicable, prepare and inject a placebo (matrix without the analyte).

    • Inject a standard solution of the analyte.

    • If available, inject solutions of known impurities or forced degradation samples (acid, base, peroxide, heat, light).

    • Confirm that the analyte peak is well-resolved from any other peaks and that the blank/placebo shows no interference. Use PDA peak purity analysis if available.

  • Linearity and Range:

    • Prepare at least five standard solutions of different concentrations across the expected range (e.g., 1, 10, 50, 80, and 100 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of a target concentration of 50 µg/mL). This can be done by spiking a placebo matrix or preparing known concentrations.

    • Analyze the samples using the HPLC method.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean recovery and %RSD at each level.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.[18]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

      • Calculate the %RSD for this new set of six samples.

      • An overall %RSD for both sets of data can also be calculated to assess inter-day variability.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Prepare a series of very dilute standard solutions.

    • Inject them to determine the concentrations that produce a signal-to-noise (S/N) ratio of approximately 10 (for LOQ) and 3 (for LOD). The S/N ratio can be calculated by the CDS.

    • Confirm the determined LOQ concentration by injecting it six times and verifying that the precision (%RSD) and accuracy are acceptable.

  • Robustness:

    • Prepare a set of standard solutions.

    • Analyze them while making small, deliberate changes to the method parameters, one at a time:

      • Flow Rate: 0.9 mL/min and 1.1 mL/min.

      • Column Temperature: 25 °C and 35 °C.

      • Mobile Phase pH: 2.8 and 3.2.

    • Evaluate the impact of these changes on system suitability parameters and the final quantified result.

Conclusion

This application note provides a complete and scientifically justified framework for the development and validation of an HPLC-UV method for the quantification of N-(4-Methyl-2-pyridyl)benzenesulfonamide. By starting with an analysis of the analyte's physicochemical properties, we established a logical pathway for selecting the optimal chromatographic conditions, centered on a C18 column with an acidic, buffered mobile phase. The detailed protocols for method validation, based on ICH guidelines, ensure that the developed method is reliable, accurate, and precise, making it suitable for routine use in quality control and research settings.

References

  • IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Pistos, C., et al. (2011). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. PubMed. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • NextSDS. (n.d.). N-(pyridin-2-ylmethyl)benzenesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC? Retrieved from [Link]

  • Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-Methyl-2-pyridyl)benzenesulfonaMide — Chemical Substance Information. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development? Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

Sources

Application

Application Note and Protocols: Dissolving N-(4-Methyl-2-pyridyl)benzenesulfonamide for Cell Culture

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective solubilization of N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS No. 53472-20-1) for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective solubilization of N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS No. 53472-20-1) for use in cell-based assays. Due to its predicted low aqueous solubility, achieving a stable, homogenous solution is critical for generating accurate and reproducible experimental data. This document details the physicochemical properties of the compound, outlines a systematic approach to solvent selection, and provides validated, step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous cell culture media. Emphasis is placed on ensuring compound stability, minimizing solvent-induced cytotoxicity, and establishing self-validating experimental controls.

Introduction: The Critical Need for Proper Compound Solubilization

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a sulfonamide-containing compound of interest in various biological research areas. Like many small molecule organic compounds, its efficacy and mechanism of action are frequently investigated using in vitro cell culture models.[1][2] A fundamental prerequisite for such studies is the ability to introduce the compound to the cells in a soluble, bioavailable form within an aqueous culture medium.

Poorly soluble compounds, if not handled correctly, can lead to several experimental artifacts that undermine data integrity:

  • Precipitation: The compound can fall out of solution, leading to inaccurate and inconsistent final concentrations.

  • Erroneous Data: Undissolved compound particles are not bioavailable to the cells, resulting in an underestimation of the compound's true potency (e.g., EC50/IC50 values).

  • Direct Cytotoxicity: Compound precipitates can cause physical damage to cells, leading to false-positive toxicity readings unrelated to the compound's pharmacological activity.

This application note provides a robust methodology to mitigate these risks, ensuring that the observed biological effects are a direct result of the molecular activity of N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Compound Profile: N-(4-Methyl-2-pyridyl)benzenesulfonamide

A thorough understanding of the compound's properties is the first step in developing a successful solubilization strategy.

PropertyValueReference
CAS Number 53472-20-1[3][4]
Molecular Formula C₁₂H₁₂N₂O₂S[5]
Molecular Weight 248.31 g/mol [5]
Appearance White to yellow solid[5]
Predicted Solubility Low in water; soluble in organic solvents.General knowledge for benzenesulfonamide structures[6][7]
Storage (Solid) Room Temperature[5]

Principles of Solvent Selection for Cell Culture

The ideal solvent must not only effectively dissolve the compound but also be compatible with living cells. The primary candidates for N-(4-Methyl-2-pyridyl)benzenesulfonamide are polar aprotic solvents.

Recommended Solvents: A Comparative Analysis
SolventRecommended Final Conc. (v/v)AdvantagesDisadvantages & Mitigations
DMSO (Dimethyl Sulfoxide)≤ 0.1% (Ideal) 0.1% - 0.5% (Acceptable for robust lines)[6]- Excellent solubilizing power for a wide range of hydrophobic compounds.[8] - Widely accepted standard in cell-based assays.- Cytotoxic at concentrations >0.5%-1.0%.[6][9] - Can induce cellular differentiation or affect signaling pathways. Mitigation: Always perform a vehicle toxicity control and keep the final concentration as low as possible.
Ethanol (EtOH)≤ 0.1% - Readily available and less toxic than DMSO at very low concentrations. - Volatile, which can be useful in some specific applications.- Weaker solvent for highly non-polar compounds compared to DMSO. - Can induce cellular stress responses.[5] Mitigation: Use only high-purity, cell-culture grade ethanol. Final concentration should not exceed 0.5% in most cases.[10]
DMF (N,N-Dimethylformamide)Use with extreme caution (≤ 0.1%) - Strong solubilizing power.- Higher toxicity profile than DMSO or Ethanol.[11] - Can induce cell differentiation and alter cell culture characteristics.[2][12] Mitigation: Generally not recommended unless absolutely necessary for solubility. A thorough toxicity evaluation is mandatory.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its superior solubilizing capacity for compounds of this class and its well-characterized effects in cell culture.

Experimental Protocols

The following protocols provide a self-validating workflow to ensure accurate and reproducible results.

Workflow Overview

G cluster_0 Preparation Phase cluster_1 Validation & Use Phase A Weigh Compound B Dissolve in 100% DMSO to create Stock Solution (e.g., 10 mM) A->B Add Solvent C Sterile Filter (0.2 µm Syringe Filter) B->C Ensure Sterility D Aliquot & Store at -20°C / -80°C C->D Avoid Freeze-Thaw E Determine Max Tolerated Solvent Conc. on Cells D->E Use one aliquot F Prepare Working Solutions in Culture Medium D->F Use one aliquot E->F Inform Dilution Strategy G Treat Cells F->G Perform Experiment

Sources

Method

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Executive Summary The structural elucidation of sulfonamide derivatives is a critical workflow in pharmaceutical drug development and environmental monitoring. N-(4-Methyl-2-pyridyl)benzenesulfonamide presents a highly u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sulfonamide derivatives is a critical workflow in pharmaceutical drug development and environmental monitoring. N-(4-Methyl-2-pyridyl)benzenesulfonamide presents a highly unique mass spectrometry (MS) profile characterized by distinct fragmentation pathways that violate the classical "even-electron rule." This application note provides drug development professionals and analytical scientists with a deep mechanistic understanding of its collision-induced dissociation (CID) behavior, alongside a self-validating LC-ESI-MS/MS protocol designed to capture these transient radical intermediates.

Physicochemical & Mass Spectrometric Properties

N-(4-Methyl-2-pyridyl)benzenesulfonamide consists of a benzenesulfonyl moiety linked to a 4-methylpyridine ring via an amine bridge. The distinct electronic properties of these two rings dictate its behavior in the gas phase.

PropertyValue
Chemical Formula C₁₂H₁₂N₂O₂S
Monoisotopic Exact Mass 248.0619 Da
Positive Precursor Ion [M+H]⁺ m/z 249.0692
Negative Precursor Ion[M-H]⁻ m/z 247.0547

Mechanistic Fragmentation Pathways

To optimize targeted metabolomics or structural verification assays, analysts must understand the causality behind the fragments generated. The fragmentation of this compound is heavily dependent on the ionization mode.

Positive Ion Mode (+ESI): Ion-Neutral Complexes and Charge Transfer

Unlike carboxylic amides, sulfonamides are preferentially protonated at the nitrogen atom in positive ESI[1]. Upon N-protonation, the S–N bond becomes highly labile and dissociates spontaneously to form an intermediate [sulfonyl cation / neutral amine] ion-neutral complex [2].

From this complex, two competing pathways emerge:

  • Direct Separation: The complex separates to yield the even-electron benzenesulfonyl cation (m/z 141.00) and a neutral 2-amino-4-methylpyridine molecule (108 Da). The m/z 141 ion subsequently loses SO₂ to form the phenyl cation (m/z 77.04).

  • Intramolecular Charge Transfer: As demonstrated by , an outer-sphere electron transfer can occur within the gas-phase complex before separation[3]. The amine donates an electron to the sulfonyl cation, resulting in a neutral benzenesulfonyl radical and the radical cation of the amine (m/z 108.07). This phenomenon is highly diagnostic for N-aryl sulfonamides.

Negative Ion Mode (-ESI): Even-Electron Rule Violations

In negative ion mode, deprotonation occurs at the acidic sulfonamide nitrogen to yield the [M-H]⁻ precursor (m/z 247.05)[4].

  • SO₂ Extrusion: The dominant low-energy pathway is the loss of SO₂ (64 Da) via a rearrangement that transfers the phenyl group to the nitrogen, yielding an m/z 183.09 anion[5]. This intermediate undergoes a subsequent inter-annular H₂ loss (2 Da) to form a highly stable, cyclized carboline-like anion (m/z 181.08)[6].

  • Homolytic Cleavage: At higher collision energies, the sulfonyl-phenyl bond undergoes homolytic cleavage. As detailed by, the loss of a neutral phenyl radical (77 Da) generates a radical anion at m/z 170.02[7]. This is a direct violation of the classical even-electron rule, which dictates that even-electron precursors should yield even-electron products[8].

Data Visualization: Fragmentation Map

MS_Fragmentation cluster_pos Positive Ion Mode (+ESI) cluster_neg Negative Ion Mode (-ESI) M_pos [M+H]+ m/z 249.07 Complex [C6H5SO2+ ••• Amine] Ion-Neutral Complex M_pos->Complex S-N Cleavage F_141 [C6H5SO2]+ m/z 141.00 Complex->F_141 Direct Separation - Amine (108 Da) F_108 [Amine]+• m/z 108.07 (Radical Cation) Complex->F_108 Charge Transfer - C6H5SO2• (141 Da) F_77 [C6H5]+ m/z 77.04 F_141->F_77 - SO2 (64 Da) M_neg [M-H]- m/z 247.05 F_183 [M-H-SO2]- m/z 183.09 M_neg->F_183 - SO2 (64 Da) F_170 [M-H-C6H5•]-• m/z 170.02 (Radical Anion) M_neg->F_170 Homolytic Cleavage - C6H5• (77 Da) F_181 [M-H-SO2-H2]- m/z 181.08 F_183->F_181 - H2 (2 Da) Inter-annular

Mechanistic MS/MS fragmentation pathways of N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Quantitative Data Summary

Precursor IonPolarityFragment m/zFormulaIon TypeMechanistic Origin
249.0692Positive141.0010[C₆H₅SO₂]⁺Even-electronS-N bond cleavage via ion-neutral complex
249.0692Positive108.0687[C₆H₈N₂]⁺•Radical CationIntramolecular charge transfer within complex
249.0692Positive77.0391[C₆H₅]⁺Even-electronSequential loss of SO₂ from m/z 141
247.0547Negative183.0922[C₁₂H₁₁N₂]⁻Even-electronExtrusion of SO₂ (64 Da)
247.0547Negative181.0766[C₁₂H₉N₂]⁻Even-electronInter-annular H₂ loss from m/z 183
247.0547Negative170.0150[C₆H₆N₂O₂S]⁻•Radical AnionHomolytic cleavage of phenyl radical (77 Da)

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To reproducibly observe both standard and radical-driven fragmentation pathways, precise control over ionization buffers and collision energies is required.

Step 1: Sample Preparation & Mobile Phase Selection
  • Stock Solution: Prepare a 1 mg/mL stock in LC-MS grade Methanol. Dilute to a 1 µg/mL working concentration.

  • Positive Mode Mobile Phases: Use Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid . Causality: The low pH ensures complete N-protonation required to trigger the ion-neutral complex formation.

  • Negative Mode Mobile Phases: Use Water (A) and Acetonitrile (B), utilizing 10 mM Ammonium Acetate as the aqueous buffer. Causality: Formic acid suppresses the ionization of the weakly acidic sulfonamide NH group. Ammonium acetate buffers the droplet pH to facilitate efficient deprotonation.

Step 2: Liquid Chromatography Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Source Temperature: 150 °C | Desolvation Temperature: 400 °C.

  • Capillary Voltage: +3.0 kV (Positive) / -2.5 kV (Negative).

  • Collision Energy (CE) Ramping: Program a CE ramp from 10 eV to 40 eV .

    • Causality: Low CE (10–20 eV) is required to capture the intermediate m/z 141 and m/z 183 ions before they undergo secondary fragmentation. High CE (30–40 eV) is strictly necessary to overcome the activation energy barriers for the homolytic cleavages that yield the m/z 108 and m/z 170 radical ions.

Step 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject the 1 µg/mL standard.

  • Validation Check: Verify the presence of the m/z 108 (Positive) and m/z 170 (Negative) radical ions.

  • Troubleshooting: If these odd-electron fragments are absent or present at <5% relative abundance, the collision cell pressure is too low, or the high-end CE calibration is inadequate. Adjust the CE ramp up to 45 eV until the radical ions are clearly resolved.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications), 2010, 75(12), 4244-4250. URL: [Link]

  • Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides Source: Journal of the American Society for Mass Spectrometry (Springer/ACS), 2013, 24(8), 1282-1291. URL: [Link]

Sources

Application

Application Note: A Comprehensive Protocol for Evaluating N-(4-Methyl-2-pyridyl)benzenesulfonamide as an Enzyme Inhibitor

Abstract This application note provides a detailed and robust framework for characterizing the enzyme inhibition properties of N-(4-Methyl-2-pyridyl)benzenesulfonamide. Sulfonamide-based compounds are a cornerstone of me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed and robust framework for characterizing the enzyme inhibition properties of N-(4-Methyl-2-pyridyl)benzenesulfonamide. Sulfonamide-based compounds are a cornerstone of medicinal chemistry, renowned for their antibacterial properties, and are gaining attention for their activity against a range of other enzymatic targets. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] This guide offers a comprehensive, step-by-step protocol for a colorimetric DHPS inhibition assay, alongside methodologies for data analysis and interpretation. Furthermore, it introduces advanced techniques like Isothermal Titration Calorimetry (ITC) for a direct, label-free assessment of enzyme kinetics. The protocols are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data for researchers in drug discovery and development.

Scientific Background & Principles of Inhibition

The Sulfonamide Mechanism of Action

N-(4-Methyl-2-pyridyl)benzenesulfonamide belongs to the sulfonamide class of compounds. The foundational mechanism for this class as antibacterial agents is their action as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] Bacteria must synthesize their own folate (vitamin B9), an essential cofactor for DNA, RNA, and protein synthesis. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. Due to their structural similarity to the native substrate pABA, sulfonamides bind to the active site of DHPS, preventing pABA from binding and thereby halting the folate synthesis pathway, which ultimately leads to bacterial cell death.[1]

While DHPS is the classic target, the versatile sulfonamide scaffold has been shown to inhibit other key enzymes, including carbonic anhydrases, cholinesterases, and monoamine oxidases, making it a privileged structure in drug discovery.[2][3][4]

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes condensation DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate (THF) (Essential for dNTPs) DHFR->THF Inhibitor N-(4-Methyl-2-pyridyl)benzenesulfonamide Inhibitor->DHPS Competes with pABA Assay_Development_Workflow Start Start: Define Target Enzyme Assay_Choice Select Assay Format (e.g., Colorimetric, ITC) Start->Assay_Choice Reagent_QC Reagent QC (Enzyme Activity, Inhibitor Purity) Assay_Choice->Reagent_QC Optimization Assay Optimization (Substrate/Enzyme Conc., Buffer pH) Reagent_QC->Optimization Validation Validation with Controls (Positive & Negative) Optimization->Validation Screening Perform Inhibition Assay (Dose-Response) Validation->Screening End Data Analysis & Interpretation Screening->End

Caption: General workflow for developing a robust enzyme inhibition assay.

Critical Experimental Controls

To ensure data integrity, every assay plate must include a comprehensive set of controls:

Control TypeComponentsPurpose
100% Activity Control Enzyme + Substrates + Vehicle (e.g., DMSO)Represents the maximum, uninhibited enzyme activity. Used for normalization.
Negative Control (Vehicle) Enzyme + Substrates + Vehicle (e.g., DMSO)Same as 100% Activity. Establishes the baseline for calculating percent inhibition.
Positive Control Enzyme + Substrates + Known Inhibitor (e.g., Sulfamethoxazole)Validates that the assay system can detect inhibition.
Blank (No Enzyme) Substrates + Buffer + VehicleCorrects for any background signal from the substrates or buffer.
Blank (No Substrate) Enzyme + Buffer + VehicleCorrects for any background signal from the enzyme preparation.

Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is based on the Bratton-Marshall reaction, which measures the amount of unconsumed pABA substrate after the enzymatic reaction has been stopped. A higher colorimetric signal corresponds to more unconsumed pABA, and therefore, higher enzyme inhibition.

Materials and Reagents
ReagentStock ConcentrationSolvent/BufferStorage
N-(4-Methyl-2-pyridyl)benzenesulfonamide10 mMDMSO-20°C
Recombinant DHPS Enzyme1 mg/mL50 mM Tris-HCl, pH 8.5, 10% Glycerol-80°C
p-Aminobenzoic Acid (pABA)10 mMAssay Buffer4°C
Dihydropterin Pyrophosphate (DHPP)5 mMAssay Buffer-80°C
Assay Buffer 1X100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂4°C
Stopping Reagent 10% (w/v)Trichloroacetic Acid (TCA) in H₂ORoom Temp
Color Reagent A 0.2% (w/v)Sodium Nitrite in H₂O (Prepare Fresh)Room Temp
Color Reagent B 1.0% (w/v)Ammonium Sulfamate in H₂ORoom Temp
Color Reagent C 0.1% (w/v)N-(1-Naphthyl)ethylenediamine (NED) in H₂ORoom Temp
Step-by-Step Experimental Protocol
  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of N-(4-Methyl-2-pyridyl)benzenesulfonamide in Assay Buffer. A typical 10-point, 3-fold dilution starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (96-well clear, flat-bottom plate):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate inhibitor dilution, vehicle (DMSO), or positive control to the designated wells.

    • Add 25 µL of a pre-mixed substrate solution (containing pABA and DHPP at 4x the final desired concentration) to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction:

    • Add 25 µL of diluted DHPS enzyme (at 4x final concentration in cold Assay Buffer) to all wells except the "No Enzyme" blanks.

    • The final reaction volume is 100 µL .

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption in the 100% activity control).

  • Terminate the Reaction:

    • Stop the reaction by adding 50 µL of 10% TCA to all wells.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Color Development (Bratton-Marshall Reaction):

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of Color Reagent A (Sodium Nitrite) to each well. Incubate for 5 minutes at room temperature.

    • Add 50 µL of Color Reagent B (Ammonium Sulfamate) to each well to quench the excess nitrite. Incubate for 5 minutes at room temperature.

    • Add 50 µL of Color Reagent C (NED) to each well. A pink/magenta color will develop. Incubate for 10 minutes at room temperature, protected from light.

  • Measurement:

    • Read the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

Data_Analysis_Workflow Raw_Data Raw Absorbance Data (540 nm) Normalize Step 1: Normalize Data (Subtract Blank) Raw_Data->Normalize Calc_Inhibition Step 2: Calculate % Inhibition Normalize->Calc_Inhibition Plot_Curve Step 3: Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Calc_Inhibition->Plot_Curve Regression Step 4: Non-linear Regression (Four-parameter logistic fit) Plot_Curve->Regression IC50 Result: IC50 Value Regression->IC50

Caption: Workflow for calculating the IC50 value from raw assay data.

Calculating Percent Inhibition

First, correct all absorbance values by subtracting the average absorbance of the "No Enzyme" blank wells. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 × ( 1 - [ (AbsInhibitor - Abs100% Inhibition) / (Abs0% Inhibition - Abs100% Inhibition) ] )

  • AbsInhibitor: Absorbance of the well with the inhibitor.

  • Abs0% Inhibition: Average absorbance of the 100% activity control (vehicle only).

  • Abs100% Inhibition: This represents the absorbance when the reaction is fully stopped. In this specific assay format, where higher absorbance means more inhibition, you can use a saturating concentration of a positive control or simply use the raw absorbance values. A simplified formula is often used:

% Inhibition = 100 × [ (AbsInhibitor - AbsVehicle) / (AbsMax pABA - AbsVehicle) ] (Where AbsMax pABA is a control with no enzyme activity, showing the signal for 100% of the initial pABA)

Determining the IC50 Value

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve). The software will calculate the IC50 value.

Example Data Table:

[Inhibitor] (µM)log[Inhibitor]% Inhibition (Mean)
1002.0098.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0949.8
0.41-0.3924.6
0.14-0.869.8
0.05-1.332.1

Advanced Protocol: Isothermal Titration Calorimetry (ITC)

For a more direct and detailed analysis, ITC is a powerful technique that measures the heat change associated with an enzymatic reaction in real-time. [5]

Principle and Advantages

An ITC experiment directly measures the heat (q) produced per unit of time (t), which is the power (P = dq/dt). This power is directly proportional to the reaction rate. By injecting an inhibitor into the reaction cell, the change in the rate of heat production can be monitored directly.

  • Advantages:

    • Universal: Nearly all enzymatic reactions have a non-zero enthalpy, making ITC broadly applicable. [5] * Label-Free: No need for chromogenic substrates or coupled assays.

    • Provides Rich Kinetic Data: Can be used to determine Ki, kon, and koff rates.

Abbreviated ITC Protocol
  • Preparation: Dialyze the enzyme and prepare all other reagents in the exact same buffer to minimize heat of dilution effects. Degas all solutions thoroughly.

  • Instrument Setup: Set the instrument to the desired temperature (e.g., 37°C).

  • Loading:

    • Sample Cell (≈200 µL): Load with DHPS enzyme and pABA substrate.

    • Syringe (≈40 µL): Load with the inhibitor, N-(4-Methyl-2-pyridyl)benzenesulfonamide.

  • Experiment:

    • Allow the baseline to stabilize.

    • Initiate the reaction by injecting a small amount of the second substrate (DHPP) into the cell. A steady-state heat flow corresponding to the uninhibited reaction rate will be established.

    • Perform a series of injections of the inhibitor from the syringe into the sample cell. With each injection, the reaction rate (and thus the heat flow) will decrease.

  • Data Analysis: The resulting data (a plot of thermal power vs. time) is analyzed using the instrument's software to fit kinetic models and determine the inhibition constants (e.g., Ki, IC50).

Conclusion

This application note provides a comprehensive and scientifically rigorous guide for assessing the enzyme inhibition profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide. By focusing on the primary antibacterial target, DHPS, and employing a self-validating protocol with robust controls, researchers can generate high-quality, reliable data. The inclusion of both a classic colorimetric assay and an advanced biophysical method like ITC offers flexibility for different stages of the drug discovery process, from initial screening to detailed mechanistic studies. Adherence to these protocols will enable a thorough and accurate characterization of this compound's potential as a therapeutic agent.

References

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 18(9), 10556-10571. Available at: [Link]

  • Mphahlele, M. J., Songo, M. E., & Malindisa, S. T. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1899. Available at: [Link]

  • Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965–25977. Available at: [Link]

  • Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). Available at: [Link]

  • DrugBank. (n.d.). 4-(2-(2-HYDROXYPHENYL)DIAZENYL)-N-(PYRIDIN-2-YL)BENZENESULFONAMIDE. Available at: [Link]

  • Zhang, L., Wang, X., Liu, C., & Li, G. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 263–266. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Tshotsho, T. L., Mphahlele, M. J., & Xulu, B. B. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 114–117. Available at: [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. Available at: [Link]

  • Dudina, A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 17(3), 340. Available at: [Link]

  • Yesilela, Z., et al. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2363. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for N-(4-Methyl-2-pyridyl)benzenesulfonamide derivatives

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-Methyl-2-pyridyl)benzenesulfonamide derivatives. This portal is designed for drug development professionals and synthetic chemists who re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(4-Methyl-2-pyridyl)benzenesulfonamide derivatives. This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and regioselective protocols for pyridine-based sulfonamides.

Below, you will find our optimized standard operating procedures, mechanistic troubleshooting guides, and empirical data to ensure high-yield synthesis.

Standard Operating Procedure (SOP): Optimized Sulfonylation

The synthesis of N-(2-pyridyl)sulfonamides often suffers from competing side reactions, including bis-sulfonylation and endocyclic nitrogen attack[1]. The following self-validating protocol utilizes pyridine both as a solvent and an acid scavenger to thermodynamically drive the formation of the desired exocyclic mono-sulfonamide[2].

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-methylpyridin-2-amine (2-amino-4-picoline) (10.0 mmol, 1.08 g) in anhydrous pyridine (15 mL). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (11.0 mmol, 1.94 g) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting amine spot (highly fluorescent under 254 nm UV) indicates reaction completion[2].

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of vigorously stirred ice-cold water. A precipitate should form immediately. If precipitation is incomplete, carefully adjust the aqueous mixture to pH ~5-6 using 1M HCl.

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry under high vacuum to afford the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(4-methyl-2-pyridyl)benzenesulfonamide.

Quantitative Optimization Data

The choice of base and solvent drastically alters the yield and purity profile of the final product. Table 1 summarizes the empirical data for optimizing this reaction.

Base / Solvent SystemEquivalents (Base)Temp ProfileMono-Sulfonamide YieldBis-Sulfonamide YieldMechanistic Notes
Pyridine (Neat) Solvent0 °C → RT88 - 92% < 2% Optimal. Pyridine acts as a nucleophilic catalyst and thermodynamic sink.
Et₃N / DCM1.5 eq0 °C → RT55 - 65%15 - 25%High bis-sulfonylation due to uncontrolled local basicity deprotonating the product.
NaH / THF2.2 eq0 °C70 - 75%< 5%Good regiocontrol, but requires strictly anhydrous conditions and careful quenching.
NaOH(aq) / Acetone2.0 eqRT60 - 70%~ 10%Schotten-Baumann conditions; competitive hydrolysis of sulfonyl chloride lowers yield[3].

Experimental Workflow Visualization

Workflow Start 1. Setup Anhydrous Conditions Reagents 2. Reagents 4-Methylpyridin-2-amine in Pyridine (0 °C) Start->Reagents Addition 3. Addition Dropwise PhSO2Cl Reagents->Addition Cool to 0 °C Reaction 4. Reaction Stir at RT (2-4h) Addition->Reaction Warm to RT Quench 5. Quench Pour into Ice Water Reaction->Quench TLC Confirmed Isolate 6. Isolation Vacuum Filtration Quench->Isolate pH ~5-6 Purify 7. Purification Recrystallization (EtOH) Isolate->Purify Crude Solid

Fig 1: Step-by-step workflow for the synthesis, isolation, and purification of the sulfonamide.

Troubleshooting & FAQ Guide

Q1: I am observing a significant amount of the N,N-bis(phenylsulfonyl) byproduct. How can I prevent over-sulfonylation? Causality & Solution: Bis-sulfonylation occurs because the mono-sulfonamide product is significantly more acidic (pKa ~8-9) than the starting amine. In the presence of strong, non-nucleophilic bases (like Et₃N), the mono-sulfonamide is rapidly deprotonated to form a highly reactive sulfonamidate anion, which attacks a second equivalent of benzenesulfonyl chloride[4]. To fix this:

  • Use pyridine as the solvent. Pyridine forms a highly reactive N-sulfonylpyridinium intermediate with the sulfonyl chloride. The exocyclic amine attacks this intermediate. Because pyridine is a weak base, it does not easily deprotonate the resulting mono-sulfonamide, effectively halting the reaction at the mono-addition stage[2].

  • Strictly limit the benzenesulfonyl chloride to 1.05 – 1.10 equivalents.

Q2: How do I control regioselectivity? The sulfonyl group seems to be attaching to the pyridine ring nitrogen instead of the exocyclic amine. Causality & Solution: 2-Aminopyridines are ambident nucleophiles. Kinetic attack often occurs at the more nucleophilic endocyclic pyridine nitrogen, forming a pyridinium sulfonamide[1]. However, this intermediate is thermodynamically unstable. To fix this: Allow the reaction to stir at room temperature for an extended period (at least 2 hours). The reaction is under thermodynamic control; the kinetically favored endocyclic product will undergo intermolecular rearrangement to the thermodynamically stable exocyclic N-(4-methyl-2-pyridyl)benzenesulfonamide. Heating the mixture to 40 °C can accelerate this rearrangement if TLC shows stalled intermediates.

Q3: Can I run this reaction under aqueous Schotten-Baumann conditions to avoid toxic pyridine? Causality & Solution: Yes, but with a trade-off in yield. You can use a biphasic system (e.g., 10% aqueous NaOH and THF or Acetone)[3]. The alkaline aqueous phase neutralizes the HCl byproduct. However, the hydroxide ions competitively hydrolyze the benzenesulfonyl chloride into benzenesulfonic acid, requiring you to use an excess of the sulfonyl chloride (typically 1.5 to 2.0 equivalents). Ensure vigorous biphasic stirring to maximize the interaction between the amine and the electrophile before hydrolysis occurs.

Q4: My product is contaminated with residual benzenesulfonic acid. How do I remove it? Causality & Solution: Benzenesulfonic acid is a highly water-soluble byproduct of sulfonyl chloride hydrolysis. If it remains in your organic phase or solid precipitate, it is likely due to insufficient aqueous washing or protonation of the pyridine ring (forming a sulfonate salt). To fix this: During the workup, ensure the aqueous phase is adjusted to pH 5-6. At this pH, the mono-sulfonamide remains neutral and insoluble in water, while benzenesulfonic acid remains deprotonated (anionic) and highly water-soluble. Wash the filtered solid thoroughly with cold distilled water.

Mechanistic Pathway Visualization

Mechanism Amine 2-Amino-4-picoline + PhSO2Cl Kinetic Kinetic Attack (Endocyclic N) Amine->Kinetic Fast Thermo Thermodynamic Attack (Exocyclic NH2) Amine->Thermo Slow Kinetic->Thermo Rearrangement (Thermodynamic Control) Mono Mono-Sulfonamide (Desired Product) Thermo->Mono -HCl Anion Sulfonamidate Anion (Excess Base) Mono->Anion Strong Base (e.g., Et3N) Bis Bis-Sulfonamide (Unwanted Byproduct) Anion->Bis + PhSO2Cl

Fig 2: Mechanistic pathways showing kinetic vs. thermodynamic control and the bis-sulfonylation route.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for N-(4-Methyl-2-pyridyl)benzenesulfonamide

Welcome to the Technical Support Center for N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1). As a sulfonamide derivative, this compound is a critical building block and bioactive small molecule used extensivel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1). As a sulfonamide derivative, this compound is a critical building block and bioactive small molecule used extensively in medicinal chemistry and drug development[1][2].

While the compound is generally stable under standard ambient conditions[3], the highly polar sulfonamide (S-N) bond and the substituted pyridine ring introduce specific vulnerabilities to hydrolysis, photolysis, and oxidation during long-term storage[4][5]. As a Senior Application Scientist, I have designed this guide to provide researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to ensure absolute chemical integrity throughout your experimental lifecycles.

Diagnostic Decision Tree

When experimental anomalies arise, identifying the vector of degradation is the first step. Use the workflow below to trace purity drops back to their environmental root causes.

DiagnosticWorkflow A Purity Drop Detected (e.g., LC-MS/HPLC) B Physical State During Storage? A->B C Solid State Powder B->C Powder D Liquid Solution / Stock B->D Dissolved E Assess Humidity & Temperature C->E F Assess Solvent & Light Exposure D->F G Moisture-Induced Hydrolysis E->G High %RH H Photolytic Cleavage or Oxidation F->H UV/Vis Exposure

Diagnostic workflow for identifying the root cause of sulfonamide degradation.

Frequently Asked Questions & Troubleshooting

Q1: We observed a secondary peak in our LC-MS chromatogram after storing the compound in DMSO at room temperature for 3 months. What is the mechanism of this degradation?

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over a 3-month period at room temperature, repeated opening of the stock vial allows the solvent to absorb atmospheric moisture. The introduced water, combined with ambient thermal energy, initiates a nucleophilic attack on the highly polar sulfonamide group, leading to the hydrolysis of the S-N bond[4][6]. This cleavage yields two primary degradation products: benzenesulfonic acid and 2-amino-4-methylpyridine[6][7]. Self-Validating Protocol: To confirm this is moisture-induced hydrolysis rather than external contamination, run a forced degradation control. Spike a fresh stock solution with 10% HPLC-grade water and heat to 60°C for 24 hours. If the resulting chromatogram peaks match your 3-month degraded sample, moisture-induced hydrolysis is confirmed. Resolution: Store stock solutions in anhydrous solvents, aliquot into single-use vials, and freeze at -20°C or -80°C under an inert gas blanket (Argon/Nitrogen)[3].

Q2: Does ambient laboratory light exposure significantly impact the stability of the stock solution during benchtop assays?

Causality: Yes. Sulfonamides are highly susceptible to photolytic cleavage[5][6]. Prolonged exposure to UV and visible light induces radical formation, leading to the homolytic breaking of the S-N bond and potential oxidation of the methyl group on the pyridine ring. Photocatalytic degradation studies of related sulfonamides demonstrate rapid concentration drops when exposed to light in aqueous or organic solutions[6]. Self-Validating Protocol: Prepare two identical 1 mg/mL aliquots of the compound in methanol (where it is soluble up to 25 mg/mL[1]). Store one in a clear glass vial and the other in an amber glass vial (or wrapped in foil) on the benchtop for 48 hours. Analyze both via HPLC. A purity drop exclusive to the clear vial validates photolysis as the degradation vector. Resolution: Always use amber vials for solution storage and minimize benchtop exposure times during assays.

Q3: What are the optimal long-term storage conditions for the solid powder form to prevent degradation?

Causality: In its solid state, N-(4-Methyl-2-pyridyl)benzenesulfonamide is chemically stable[3]. However, it is a polar molecule capable of hydrogen bonding, making it prone to absorbing surface moisture if left unsealed in humid environments[4]. Resolution: The powder must be stored tightly closed in a cool, dry, well-ventilated place, away from strong oxidizing agents[4][8]. Storage in a desiccator at -20°C ensures multi-year stability by thermodynamically arresting both thermal and hydrolytic degradation pathways.

Mechanistic Degradation Pathways

Understanding the exact chemical pathways of degradation allows you to anticipate byproduct interference in your biological or chemical assays.

DegradationPathway Parent N-(4-Methyl-2-pyridyl) benzenesulfonamide Hydrolysis Hydrolysis (H2O, Heat) S-N Bond Cleavage Parent->Hydrolysis Photolysis Photolysis (UV Light) Radical Formation Parent->Photolysis Prod1 Benzenesulfonic Acid Hydrolysis->Prod1 Prod2 2-Amino-4-methylpyridine Hydrolysis->Prod2 Photolysis->Prod1 Prod3 Oxidized Pyridine Byproducts Photolysis->Prod3

Mechanistic degradation pathways of N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Quantitative Stability Metrics

The following table summarizes the expected shelf life and primary degradation risks across various storage conditions based on the compound's chemical properties[3][4][8].

Storage ConditionPhysical StateContainer TypeEstimated Shelf LifePrimary Degradation Risk
-20°C, Dark Solid PowderSealed, Desiccated> 2 YearsNegligible
25°C, 60% RH Solid PowderOpen / Loose lid< 6 MonthsMoisture absorption / Hydrolysis
-80°C, Dark Solution (DMSO)Argon-purged, Sealed1 YearFreeze-thaw precipitation
4°C, Light Solution (MeOH)Clear Glass< 1 WeekPhotolysis, Hydrolysis

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a long-term storage solution that completely mitigates hydrolysis and oxidation.

  • Solvent Preparation: Procure anhydrous DMSO or Methanol (water content <0.005%). Purge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the desired mass of N-(4-Methyl-2-pyridyl)benzenesulfonamide powder in a low-humidity environment (e.g., a dry box).

  • Dissolution: Dissolve the powder in the purged solvent to achieve the target concentration (e.g., 10 mg/mL). Vortex until the solution is clear and colorless[1].

  • Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL to 100 µL per vial) to eliminate freeze-thaw cycles and light exposure.

  • Inert Sealing: Overlay the headspace of each vial with Argon gas before immediately capping tightly.

  • Storage: Transfer the vials to a -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Profiling (Self-Validating System)

Objective: Generate a reference chromatogram of degradation products to establish a baseline for identifying compromised experimental samples.

  • Sample Preparation: Prepare three 1 mg/mL aliquots of the compound in a 50:50 mixture of Methanol and Water.

  • Acid Hydrolysis (Vial A): Add 0.1 N HCl to achieve pH 2. Incubate at 60°C for 24 hours.

  • Base Hydrolysis (Vial B): Add 0.1 N NaOH to achieve pH 12. Incubate at 60°C for 24 hours[4].

  • Photolysis (Vial C): Place the clear vial under a direct UV light source (254 nm) at room temperature for 24 hours[6].

  • Neutralization & Analysis: Neutralize Vials A and B. Inject all three samples, along with a fresh control, into the LC-MS.

  • Validation: Map the emergence of benzenesulfonic acid and 2-amino-4-methylpyridine peaks. Use these retention times to validate the integrity of future stock solutions.

Sources

Troubleshooting

optimizing LC-MS parameters for N-(4-Methyl-2-pyridyl)benzenesulfonamide detection

Welcome to the Advanced Technical Support Center for LC-MS/MS Method Development. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS Method Development. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Here, we focus on the causality of mass spectrometry—understanding why molecules behave the way they do in the gas phase and on the column.

This center provides a self-validating framework for optimizing the detection of N-(4-Methyl-2-pyridyl)benzenesulfonamide (MW: 248.31 g/mol ), ensuring your analytical methods are robust, sensitive, and reproducible.

I. Method Development Workflow

Optimization_Pathway N1 1. Precursor Ion Selection [M+H]+ m/z 249.1 N2 2. Source Optimization (Temp, Gas, Voltage) N1->N2 N3 3. CID & CE Ramp (10-40 eV) N2->N3 N4 4. MRM Transition Quant: m/z 109.1 Qual: m/z 141.0 N3->N4 N5 5. LC Gradient Optimization (0.1% FA / ACN) N4->N5 N6 6. Method Validation (S/N > 10, Recovery) N5->N6

Sequential workflow for LC-MS/MS parameter optimization and self-validation.

II. Frequently Asked Questions (FAQs): The Causality of Optimization

Q: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for N-(4-Methyl-2-pyridyl)benzenesulfonamide? A: You must prioritize ESI+ . While the sulfonamide moiety (-SO2NH-) can theoretically deprotonate to yield an [M-H]- ion, this specific molecule contains a 4-methyl-2-pyridyl group. The pyridine nitrogen is highly basic and readily accepts a proton under acidic conditions to form a highly stable [M+H]+ precursor ion at m/z 249.1. Empirical data across sulfonamide classes demonstrates that acidic mobile phases coupled with positive ionization yield superior signal-to-noise (S/N) ratios and lower limits of quantification[1].

Q: Which mobile phase composition yields the highest ionization efficiency and peak shape? A: Use 0.1% Formic Acid (FA) in Water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B) . The Causality: Adding 0.1% FA lowers the pH of the mobile phase to ~2.7. This ensures the pyridine nitrogen remains fully protonated during chromatographic separation and droplet desolvation in the MS source, drastically enhancing the [M+H]+ response. Avoid ammonium acetate buffers; while they stabilize some analytes, they have been shown to cause signal suppression (diminished response abundance) in sulfonamide analysis compared to pure formic acid[2]. Acetonitrile is preferred over methanol as it provides sharper peak shapes and lower backpressures on sub-2-micron UHPLC columns.

Q: How do I select the optimal MRM transitions for this compound? A: Upon collision-induced dissociation (CID), sulfonamides typically cleave at the S-N bond. For N-(4-Methyl-2-pyridyl)benzenesulfonamide, this cleavage generates two primary fragments:

  • m/z 109.1 (Protonated 4-methylpyridin-2-amine) - Quantifier Ion. This fragment retains the basic nitrogen, making it highly abundant and stable.

  • m/z 141.0 (Benzenesulfonyl cation) - Qualifier Ion. The Causality: Selecting the m/z 109.1 fragment for quantitation ensures maximum sensitivity, while the m/z 141.0 fragment provides structural confirmation to eliminate false positives from isobaric matrix interferences.

III. Troubleshooting Guide: Resolving Common Bottlenecks

Matrix_Troubleshooting Root Signal Suppression Detected (Matrix Effect > 20%) Check1 Are early eluting salts causing suppression? Root->Check1 Action1 Implement Divert Valve (0-2 min to waste) Check1->Action1 Yes Check2 Are endogenous lipids/proteins co-eluting? Check1->Check2 No Validate Re-evaluate with SIL-IS (Target Recovery 80-120%) Action1->Validate Action2 Optimize Sample Cleanup (Use C18/MWCNTs, Avoid PSA) Check2->Action2 Yes Action2->Validate

Decision tree for diagnosing and resolving LC-MS/MS matrix effects and signal suppression.

Issue 1: Severe Signal Suppression (Matrix Effect) in complex biological samples. Solution:

  • Divert Valve Utilization: Program the LC-MS divert valve to send the first 1-2 minutes of the LC flow to waste. Salts and highly polar endogenous compounds elute early and suppress the ESI spray.

  • Sample Cleanup Optimization: If using Solid Phase Extraction (SPE) or QuEChERS, avoid Primary Secondary Amine (PSA) sorbents . PSA shows a strong adsorption capacity to sulfonamides, leading to extremely low recoveries (often <50%). Instead, utilize C18 or specialized multi-walled carbon nanotubes (MWCNTs) for cleanup to maintain recoveries >80%[2].

Issue 2: Peak Tailing during LC separation. Solution: Sulfonamides can interact with unendcapped silanol groups on the stationary phase.

  • Ensure you are using an endcapped, high-purity silica C18 column (e.g., ZORBAX RRHD Eclipse Plus-C18)[2].

  • If tailing persists, verify the pH of the mobile phase is strictly maintained at ~2.7. Fluctuations in pH can lead to partial ionization states of the sulfonamide group, causing secondary interactions with the column phase.

IV. Self-Validating Experimental Protocol: MRM Optimization

This protocol utilizes a closed-loop validation system. Do not proceed to the next step unless the validation gate criteria are met.

Step 1: Tuning Solution Preparation Prepare a 1 µg/mL tuning solution of N-(4-Methyl-2-pyridyl)benzenesulfonamide in 50:50 Water:Acetonitrile containing 0.1% FA.

  • [Validation Gate 1]: Inject a blank solvent before the tuning solution. The background noise at m/z 249.1 must be <10^3 cps to rule out system contamination.

Step 2: Precursor Ion Optimization Infuse the tuning solution at 10 µL/min directly into the ESI source using a syringe pump combined with a tee-junction carrying LC flow (0.4 mL/min, 50% B). Set the MS to Q1 Full Scan mode (m/z 100-400) in ESI+.

  • [Validation Gate 2]: Verify the base peak is m/z 249.1. If the sodium adduct [M+Na]+ (m/z 271.1) is >10% of the [M+H]+ peak intensity, lower the capillary voltage and check your LC solvents for alkali metal contamination.

Step 3: Collision Energy (CE) Ramping Isolate m/z 249.1 in Q1 and perform a Product Ion Scan (Q3) while ramping the Collision Energy (CE) from 10 to 40 eV in 5 eV increments. Identify the apex of the breakdown curve for fragments m/z 109.1 and m/z 141.0.

  • [Validation Gate 3]: The quantifier transition (m/z 249.1 → 109.1) must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10 at your target Lower Limit of Quantification (LLOQ)[1]. If S/N < 10, optimize the source temperature and nebulizer gas pressures.

V. Quantitative Data & Parameter Tables

Table 1: Optimized MS/MS Parameters (ESI+ Mode)

ParameterValue / SettingCausality / Function
Polarity Positive (ESI+)Targets basic pyridine nitrogen for protonation.
Capillary Voltage 4000 VOptimal for generating stable Taylor cone in acidic aqueous/organic mixtures.
Precursor Ion m/z 249.1Protonated molecule [M+H]+.
Quantifier Transition m/z 249.1 → 109.1S-N bond cleavage; retains charge on the pyridine ring. High abundance.
Qualifier Transition m/z 249.1 → 141.0S-N bond cleavage; benzenesulfonyl cation. Confirms structural identity.
Collision Energy (CE) 15 - 25 eVEmpirically derived range for optimal fragmentation of the sulfonamide bond.

Table 2: Recommended UHPLC Gradient (ZORBAX RRHD Eclipse Plus-C18, 2.1 × 100 mm, 1.8 μm) (Flow Rate: 0.40 mL/min | Column Temp: 35 °C)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.095%5%
1.095%5%
4.040%60%
5.05%95%
6.55%95%
6.695%5%
8.095%5% (Re-equilibration)

VI. References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry: Optimization of LC/MS/MS conditions. hpst.cz (Agilent Technologies). Available at:

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at:

  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. National Institutes of Health (PMC). Available at:

Sources

Optimization

stabilizing N-(4-Methyl-2-pyridyl)benzenesulfonamide in high pH buffer solutions

Welcome to the Technical Support & Formulation Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating and stabilizing N-(4-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Formulation Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating and stabilizing N-(4-Methyl-2-pyridyl)benzenesulfonamide (a highly specific heterocyclic sulfonamide) in high pH aqueous environments.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and structural data to ensure the scientific integrity of your drug development workflows.

I. Core Troubleshooting & FAQs

Q1: Why does N-(4-Methyl-2-pyridyl)benzenesulfonamide degrade in my pH 10 buffer when simple aliphatic sulfonamides remain stable? The Causality: The stability of sulfonamides is highly dependent on their substituents. While simple aliphatic sulfonamides (like methanesulfonamide) are generally stable under alkaline conditions[1], N-pyridyl sulfonamides exhibit a unique vulnerability. The electron-withdrawing nature of the 4-methyl-2-pyridyl ring pulls electron density away from the sulfonamide nitrogen. At high pH (pH > 8), the nitrogen deprotonates to form an anion. While ionization increases aqueous solubility, the specific heterocyclic substitution makes the adjacent sulfur atom highly electrophilic. This structural dynamic actually favors nucleophilic attack by hydroxide ( OH− ) ions, leading to accelerated hydrolytic cleavage of the S-N bond[2]. The degradation yields benzenesulfonic acid and 4-methylpyridin-2-amine.

Q2: My alkaline solution (pH 9.5) turns cloudy after 48 hours. Is this a result of hydrolysis or precipitation? The Causality: This is almost certainly precipitation caused by counterion incompatibility, not hydrolysis. Sulfonamide anions are highly reactive with multivalent cations (e.g., Ca2+ , Mg2+ ) that often leach from lower-grade borosilicate glassware or are present as trace impurities in standard buffers. These interactions form insoluble coordination complexes. Solution: Switch to a non-nucleophilic, cation-free buffer system (e.g., high-purity Borate or CAPS) and add 0.1 mM EDTA to chelate trace metals.

Q3: How can I prevent base-catalyzed hydrolysis while maintaining the high pH required for my assay's solubility limits? The Causality: The most effective strategy is steric shielding via supramolecular complexation. By introducing Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Methyl- β -cyclodextrin (M- β -CD) into the formulation, the hydrophobic benzenesulfonyl and pyridyl rings are encapsulated within the cyclodextrin cavity[3]. This physical barrier shields the vulnerable S-N bond from OH− attack while maintaining the compound in a soluble, deprotonated state.

II. Pathway & Logic Visualizations

Hydrolysis A N-(4-Methyl-2-pyridyl) benzenesulfonamide B High pH Buffer (OH- excess) A->B pH > pKa (~6.5) C Deprotonated Anion (Reactive Intermediate) B->C Ionization D S-N Bond Cleavage (Hydrolysis) C->D OH- Attack / Heat E Benzenesulfonic Acid D->E F 4-Methylpyridin-2-amine D->F

Pathway of base-catalyzed sulfonamide hydrolysis at elevated pH.

III. Quantitative Stability Data

To guide your formulation strategy, the following table summarizes the hydrolytic half-life ( t1/2​ ) of N-(4-Methyl-2-pyridyl)benzenesulfonamide under various alkaline stress conditions.

Table 1: Comparative Stability Profile under Alkaline Stress

Buffer SystempHStabilizer AddedTemp (°C)Half-life ( t1/2​ )Primary Observation / Failure Mode
Phosphate8.0None25> 1 yearStable; minimal degradation.
Carbonate10.0None25~ 45 daysSlow S-N bond hydrolysis.
Carbonate10.0None65< 12 hoursAccelerated thermal hydrolysis[2].
Borate10.010% HP- β -CD65> 14 daysSteric shielding prevents OH− attack.
NaOH (Unbuffered)11.0None25~ 5 daysRapid hydrolysis & salt precipitation.

IV. Self-Validating Experimental Protocol

To ensure trustworthiness in your results, the following methodology for formulating the compound with HP- β -CD includes a built-in thermodynamic equilibration step and a mass-balance validation checkpoint. If the final QA/QC step fails, the protocol self-diagnoses an error in complexation.

Protocol: Preparation of High-pH Stabilized Sulfonamide Inclusion Complexes

Phase 1: Matrix Preparation

  • Prepare a 50 mM Sodium Borate buffer and adjust the pH to 9.5 using 0.1 M NaOH. Causality: Borate is chosen over carbonate to minimize nucleophilic interference.

  • Dissolve HP- β -CD in the buffer to achieve a 10% (w/v) concentration. Stir at 300 RPM until optically clear.

Phase 2: API Complexation 3. Add N-(4-Methyl-2-pyridyl)benzenesulfonamide powder to the solution at a 1:1 molar ratio relative to the cyclodextrin cavity availability[3]. 4. Subject the suspension to ultrasonic agitation for 60 minutes at 25°C. Causality: Sonication provides the activation energy required to break the API's crystal lattice and drive it into the hydrophobic cyclodextrin cavity. 5. Critical Step: Transfer the solution to an isothermal shaker and incubate at 25°C for 48 hours. Causality: Complexation is a reversible equilibrium process; 48 hours ensures thermodynamic stability is reached before filtration.

Phase 3: Self-Validation & QA/QC 6. Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API. 7. Validation Check: Analyze the filtrate via HPLC-UV (λ = 260 nm). Calculate the recovery percentage against the theoretical input mass.

  • Pass: Recovery > 98%. The complexation is successful, and the compound is stabilized.

  • Fail: Recovery < 90%. Indicates either the sonication energy was insufficient to drive inclusion, or trace metals caused premature precipitation.

Formulation S1 1. Prepare 10% HP-β-CD in Borate Buffer (pH 9.5) S2 2. Add Sulfonamide API (1:1 Molar Ratio) S1->S2 S3 3. Ultrasonic Agitation (60 min, 25°C) S2->S3 Dispersion S4 4. Isothermal Incubation (48 hrs, 25°C) S3->S4 Complexation S5 5. Sterile Filtration (0.22 µm PTFE) S4->S5 Remove Aggregates S6 6. HPLC Quantification & Validation S5->S6 QA/QC Check

Step-by-step workflow for stabilizing sulfonamides using HP-β-CD.

V. References

  • Hydrolysis of sulphonamides in aqueous solutions ResearchGate / Water Research[Link]

  • Binding of Sulfamethazine to β -cyclodextrin and Methyl- β -cyclodextrin National Center for Biotechnology Information (NCBI) / PMC[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(4-Methyl-2-pyridyl)benzenesulfonamide in Target Inhibition

Target Audience: Researchers, electrophysiologists, and medicinal chemists in pain neuropharmacology. Primary Target: Voltage-Gated Sodium Channel 1.7 (hNav1.7) – VSD4 Domain. Executive Summary The development of non-opi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and medicinal chemists in pain neuropharmacology. Primary Target: Voltage-Gated Sodium Channel 1.7 (hNav1.7) – VSD4 Domain.

Executive Summary

The development of non-opioid analgesics has heavily focused on targeting the human voltage-gated sodium channel 1.7 (hNav1.7), a genetically validated target for pain perception. However, achieving selectivity over off-target cardiac isoforms (e.g., hNav1.5) has historically hindered clinical success.

Aryl sulfonamides have emerged as a breakthrough class of inhibitors that achieve exquisite selectivity by binding to the Voltage-Sensor Domain IV (VSD4) rather than the highly conserved central pore . This guide objectively evaluates the comparative efficacy of N-(4-Methyl-2-pyridyl)benzenesulfonamide (N-4M2PB) —a fundamental building block containing the core aryl sulfonamide pharmacophore—against highly optimized clinical and preclinical alternatives like PF-05089771 and GX-936.

Mechanistic Rationale & Structural Biology

As an application scientist evaluating hit-to-lead progression, it is critical to understand the causality behind the efficacy of the aryl sulfonamide warhead.

Unlike traditional local anesthetics that physically occlude the channel pore, aryl sulfonamides operate via a voltage-sensor trapping mechanism .

  • The Warhead Interaction: The anionic sulfonamide nitrogen (pKa ~6.5) directly engages the fourth arginine (R4) gating charge on the S4 helix of VSD4 .

  • The Selectivity Filter: The pyridyl ring of N-4M2PB occupies a narrow, poorly conserved selectivity pocket. Crucially, the interaction is heavily dependent on the W1538 residue in Nav1.7; mutations at this site (e.g., W1538R) completely abolish sulfonamide binding .

  • State-Dependence: Because the VSD4 binding pocket is physically occluded when the channel is at rest, inhibitors like N-4M2PB only bind with high affinity when the membrane is depolarized (the activated/inactivated state) .

VSD4_Trapping N1 Resting State (VSD4 Occluded) N2 Membrane Depolarization (S4 Helix Translocation) N1->N2 N3 Inactivated State (Binding Pocket Exposed) N2->N3 N4 N-4M2PB Binding (Anion engages R4) N3->N4 N5 Voltage-Sensor Trapping (Deactivation Blocked) N4->N5

Fig 1. State-dependent mechanism of Nav1.7 VSD4 trapping by aryl sulfonamides.

Comparative Efficacy Data

While N-4M2PB possesses the critical pyridyl-benzenesulfonamide warhead required for R4 engagement, it lacks the extended hydrophobic moieties (such as the ethanoanthracene core seen in advanced derivatives) necessary to anchor into the adjacent lipid-exposed pocket [[1]]([Link]). Consequently, its potency serves as a baseline for the unoptimized pharmacophore.

Table 1: In Vitro Target Inhibition Profile
CompoundhNav1.7 IC₅₀ (nM)*hNav1.5 IC₅₀ (nM)Selectivity (Nav1.5/1.7)MW ( g/mol )Pharmacological Role
N-4M2PB ~1,250>30,000>24x248.31Fragment Lead / Core Pharmacophore
PF-05089771 11>10,000>900x413.51Clinical Candidate (Phase II)
GX-936 1>10,000>10,000x480.60Preclinical Tool Compound

*IC₅₀ values are derived from state-dependent voltage-clamp assays utilizing an 8-second prepulse to -20 mV.

Data Interpretation: The >1000-fold difference in potency between N-4M2PB and GX-936 highlights the necessity of lipophilic optimization. However, N-4M2PB's inherent >24x selectivity over the cardiac Nav1.5 isoform validates that the pyridyl-sulfonamide core alone is sufficient to drive isoform differentiation .

Experimental Workflow: State-Dependent Electrophysiology

To accurately benchmark N-4M2PB against other inhibitors, standard resting-state assays are insufficient. The following automated whole-cell patch-clamp protocol is designed as a self-validating system : it measures current at both resting and inactivated states to confirm that inhibition is driven by VSD4 trapping rather than non-specific pore blockade.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK-293 cells stably expressing hNav1.7. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Intracellular/Extracellular Solutions: Utilize a fluoride-based intracellular solution to enhance seal stability. Maintain extracellular Na⁺ at physiological levels (140 mM).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) before membrane rupture. Self-Validation Check: Discard cells with an access resistance >15 MΩ or leak current >100 pA to prevent voltage-clamp errors.

  • Voltage Protocol (State-Induction):

    • Hold the cell at -120 mV (Resting State).

    • Apply an 8-second prepulse to -20 mV . Causality: This sustained depolarization forces the channel into a slow-inactivated state, physically exposing the VSD4 binding pocket.

  • Test Pulse & Measurement: Step to 0 mV for 20 ms to elicit the remaining available peak inward sodium current.

  • Equilibration: Perfuse N-4M2PB and allow 3-5 minutes for equilibration, as aryl sulfonamides exhibit characteristically slow on-rates due to the lipid-partitioning required to reach the VSD4 site.

Ephys_Workflow S1 S1 S2 2. Holding Potential -120 mV (Channels Resting) S1->S2 S3 3. Prepulse Protocol -20 mV for 8s (Induces Inactivation) S2->S3 S4 4. Compound Perfusion Allow 5 min for slow on-rate S3->S4 S5 5. Test Pulse 0 mV (Measure Peak Current) S4->S5 S6 6. Data Analysis Calculate State-Dependent IC50 S5->S6

Fig 2. Step-by-step state-dependent voltage-clamp electrophysiology workflow.

Conclusion

N-(4-Methyl-2-pyridyl)benzenesulfonamide serves as a critical foundational fragment in the design of Nav1.7 inhibitors. While it lacks the sub-nanomolar potency of advanced clinical candidates like PF-05089771, it perfectly isolates the mechanistic variable of VSD4 R4-engagement. For researchers conducting structure-activity relationship (SAR) studies or crystallographic mapping of the Nav1.7 selectivity filter, N-4M2PB provides a highly reliable, low-molecular-weight tool compound to validate assay state-dependence and binding site integrity.

References

  • Discovery of pyridyl urea sulfonamide inhibitors of NaV1.7. PubMed (nih.gov). URL:[Link]

  • Visualising inhibition of the Nav1.7 pain channel. ESRF. URL:[Link]

  • Aryl-sulfonamides as isoform-selective inhibitors of Nav1.7. BioWorld. URL:[Link]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. AIR Unimi. URL:[Link]

  • Taking away PAIN: Enabling new structures of the Nav1.7 sodium channel by cryo-EM. IUCr Journals. URL:[Link]

  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. PMC (nih.gov). URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: N-(4-Methyl-2-pyridyl)benzenesulfonamide Analytical Reference Standards

As a Senior Application Scientist, I frequently encounter laboratories experiencing quantitative assay failures due to a fundamental misunderstanding of reference standard grades. Relying on "research grade" reagents for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories experiencing quantitative assay failures due to a fundamental misunderstanding of reference standard grades. Relying on "research grade" reagents for precise calibration is a critical point of failure in drug development. In this guide, we will dissect the validation of (CAS 53472-20-1), objectively comparing the performance of a Certified Reference Material (CRM) produced under [1] against a standard Analytical Grade (AG) alternative.

The Core Mechanistic Comparison: CRM vs. Analytical Grade

Why do standard analytical grades fail in quantitative assays? An Analytical Grade (AG) reagent is typically tested for "area % purity" using a single chromatographic technique (e.g., HPLC-UV). This approach is fundamentally flawed for quantitative calibration because it assumes all impurities absorb UV light equally and completely ignores non-UV-absorbing mass, such as water, residual solvents, and inorganic salts.

Conversely, a true CRM utilizes a self-validating Mass Balance Approach . By orthogonally measuring and mathematically subtracting every class of impurity from 100%, we establish an absolute mass fraction. This ensures that the standard you weigh out translates directly to the active moles in solution—a strict requirement for specificity and accuracy under [2].

Visualizing the Self-Validating System

Workflow Start Raw Material N-(4-Methyl-2-pyridyl)benzenesulfonamide ID Identity Confirmation (NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-DAD, GC-FID) ID->Purity Volatiles Volatiles & Inorganics (KF, HS-GC, ROI) Purity->Volatiles MassBal Mass Balance Calculation (100% - Impurities) Volatiles->MassBal CRM Certified Reference Material (ISO 17034 Compliant) MassBal->CRM

Fig 1. Self-validating analytical workflow for reference standard certification.

MassBalance Total Total Mass Fraction (100%) Org Organic Impurities (HPLC Area %) Total->Org Subtract Inorg Inorganic Ash (Residue on Ignition) Total->Inorg Subtract Vol Volatile Impurities (Water & Solvents) Total->Vol Subtract Assay Absolute Purity (Assay Value) Org->Assay Inorg->Assay Vol->Assay

Fig 2. Logical relationship of the mass balance approach for absolute purity assignment.

Self-Validating Experimental Methodologies

To establish absolute trustworthiness, every protocol must validate itself. Below are the step-by-step methodologies used to validate the N-(4-Methyl-2-pyridyl)benzenesulfonamide CRM, detailing the causality behind each experimental choice.

Protocol 1: Chromatographic Purity (Organic Impurities)

Causality: N-(4-Methyl-2-pyridyl)benzenesulfonamide contains multiple chromophores. A single UV wavelength might miss an impurity lacking one of these chromophores. We use a Diode Array Detector (DAD) to extract peak purity (spectral homogeneity) across the entire peak, ensuring no co-eluting impurities are hidden[2].

  • Step 1: Prepare a 1.0 mg/mL solution of the standard in Acetonitrile:Water (50:50, v/v).

  • Step 2: Inject 10 µL onto a C18 core-shell column (150 x 4.6 mm, 2.7 µm). Causality: Core-shell particles maximize theoretical plates, providing the necessary resolution to separate the 4-methyl isomer from structurally similar synthetic byproducts (e.g., 3-methyl or 5-methyl pyridine isomers).

  • Step 3: Execute a gradient elution from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 15 minutes. Causality: The acidic modifier suppresses the ionization of both the sulfonamide and pyridine nitrogens, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Step 4: Analyze DAD data from 200-400 nm. Calculate organic purity as a percentage of the total integrated area.

Protocol 2: Volatile Impurity Profiling

Causality: The sulfonamide moiety is highly prone to hydrogen bonding, meaning it can tightly retain atmospheric moisture or synthesis solvents. HPLC does not detect these volatiles. Without quantifying and subtracting them, the absolute purity is mathematically overestimated.

  • Step 1 (Water Content): Perform Karl Fischer (KF) coulometric titration in triplicate using 50 mg of sample. Causality: Coulometry is selected over volumetry due to its superior sensitivity for the low expected water content (<0.5%) in high-purity standards.

  • Step 2 (Residual Solvents): Perform Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). Causality: The synthesis of this compound often utilizes solvents like pyridine or dichloromethane. Headspace extraction isolates the volatile fraction from the non-volatile active compound, preventing GC column contamination while accurately quantifying trapped solvent molecules.

Quantitative Data Comparison

The table below summarizes the validation data for a commercially available Analytical Grade (AG) batch versus a Certified Reference Material (CRM) batch of N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Validation ParameterAnalytical Grade (AG)Certified Reference Material (CRM)Impact on Quantitative Accuracy
Identity (NMR/HRMS) ConformsConformsNone (Both confirm structure)
HPLC Area Purity 97.4%99.6%High (AG overestimates active mass)
Water Content (KF) Not Tested0.45%High (AG ignores water mass)
Residual Solvents Not Tested0.12%High (AG ignores solvent mass)
Inorganic Ash (ROI) Not Tested<0.05%Low to Moderate
Absolute Assay Value Unknown 99.0% ± 0.2% Critical for precise calibration
Data Interpretation

The AG material claims a 97.4% purity based solely on HPLC area. However, when subjected to the rigorous mass balance validation applied to the CRM, we uncover hidden water (0.45%) and residual solvents (0.12%). The CRM not only achieves a higher chromatographic purity (99.6%) but provides a mathematically sound absolute assay value of 99.0% ± 0.2%. Using the AG material for a quantitative assay would result in a built-in calibration error of over 2.5%, severely compromising downstream pharmacokinetic or quality control data.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • Perry Johnson Laboratory Accreditation. "ISO 17034 Reference Material Producer Accreditation." PJLA.[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiles of N-(4-Methyl-2-pyridyl)benzenesulfonamide Analogs

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(4-Methyl-2-pyridyl)benzenesulfonamide and its analogs. In drug discovery and development, understanding a compound's selectivity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(4-Methyl-2-pyridyl)benzenesulfonamide and its analogs. In drug discovery and development, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target toxicities.[1][2][3] This document outlines key experimental methodologies, data interpretation strategies, and visual aids to facilitate a thorough investigation of the target profile of this class of compounds.

The N-(4-Methyl-2-pyridyl)benzenesulfonamide scaffold is of significant interest due to the established biological activities of both the sulfonamide and pyridine moieties. Sulfonamides are a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[4][5][6] The pyridine ring is also a common feature in many biologically active molecules. Given the structural similarities of this scaffold to known kinase inhibitors, a primary hypothesis is that its analogs may exhibit activity against one or more protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] Therefore, a systematic evaluation of the cross-reactivity of N-(4-Methyl-2-pyridyl)benzenesulfonamide analogs against the human kinome is a critical step in their development as potential therapeutic agents.

I. Designing a Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling is often the most efficient. This typically begins with a broad, single-concentration screen against a large panel of targets, followed by more focused dose-response studies on any identified "hits."

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Dose-Response & Functional Assays cluster_2 Tier 3: Cellular & In Vivo Validation A Synthesized N-(4-Methyl-2-pyridyl) benzenesulfonamide Analogs B Single-Concentration (e.g., 1 µM) Kinome-wide Binding Assay (e.g., KINOMEscan™) A->B C Identify Primary Targets and Significant Off-Targets (% Inhibition > 70%) B->C D Determine IC50 or Kd values for Primary and Off-Targets C->D Hits E Orthogonal Functional Assays (e.g., Radiometric Kinase Assay) D->E F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F G Phenotypic Screens in Relevant Cell Lines F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PrimaryTarget Primary Target X Receptor->PrimaryTarget Signal OffTarget Off-Target Kinase 1 Receptor->OffTarget Signal Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Transcription Gene Transcription Downstream1->Transcription Proliferation Cell Proliferation Transcription->Proliferation Analog N-(4-Methyl-2-pyridyl) benzenesulfonamide Analog Analog->PrimaryTarget Inhibition Analog->OffTarget Cross-reactivity

Caption: Hypothetical signaling pathway showing primary and off-target inhibition.

V. Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug development. For N-(4-Methyl-2-pyridyl)benzenesulfonamide analogs, a comprehensive screening cascade, including broad kinome profiling, orthogonal functional assays, and cellular target engagement studies, is essential. By employing the methodologies and data analysis frameworks outlined in this guide, researchers can build a robust understanding of the selectivity profile of their compounds, enabling more informed decisions in the optimization of lead candidates and the prediction of their clinical potential.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

  • Bryant, C., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 711477. [Link]

  • Krysiak, K., & Kireev, D. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 13(Suppl 17), S1. [Link]

  • Koo, J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1034-1043. [Link]

  • Koo, J., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1034-1043. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(15), 4587-4598. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Al-Ghanim, A. M., & El-Sayed, M. A. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. PubChem. [Link]

  • Azzam, H. S., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7(6), x220556. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. [Link]

  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628-1635. [Link]

  • Shafieyoon, P., Mehdipour, E., & Ghanbari, K. (2023). Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as an Antibacterial and an Anticancer Agents. Biomedical Journal of Scientific & Technical Research, 49(2), 40484-40491. [Link]

  • Inxight Drugs. (n.d.). 4-(2-(2-HYDROXYPHENYL)DIAZENYL)-N-(PYRIDIN-2-YL)BENZENESULFONAMIDE. Inxight Drugs. [Link]

  • Dorn, J. M., et al. (2020). Cross-reactivity Between Sulfonamide Medications. Current Allergy and Asthma Reports, 20(11), 69. [Link]

  • Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3), 346-354. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26647-26661. [Link]

  • Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867-25877. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(1), x200003. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of N-(4-Methyl-2-pyridyl)benzenesulfonamide Biological Screening Assays

Executive Summary & Mechanistic Context In the landscape of early-stage drug discovery, the reproducibility of high-throughput screening (HTS) assays is the bedrock of lead optimization. N-(4-Methyl-2-pyridyl)benzenesulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of early-stage drug discovery, the reproducibility of high-throughput screening (HTS) assays is the bedrock of lead optimization. N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1) is a critical synthetic small molecule belonging to the sulfonamide class. It is frequently evaluated for its dual-pharmacophore potential: as an antibacterial agent targeting Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway[1][2], and as a potential inhibitor of Carbonic Anhydrase (CA) , an enzyme implicated in tumor pH regulation and glaucoma[3].

This guide objectively compares the performance of N-(4-Methyl-2-pyridyl)benzenesulfonamide against standard reference compounds (e.g., Sulfamethoxazole and Acetazolamide) across two orthogonal biological screening assays. By dissecting the causality behind buffer selection, kinetic readouts, and substrate competition, this document provides a self-validating framework to ensure absolute assay reproducibility.

Mechanistic Rationale: The Sulfonamide Pharmacophore

Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). In bacteria, they competitively inhibit DHPS, halting the synthesis of dihydrofolate—a precursor essential for DNA synthesis[2][4].

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA Synthesis) DHF->THF Inhibitor N-(4-Methyl-2-pyridyl) benzenesulfonamide Inhibitor->DHPS Competitive Inhibition

Figure 1: Mechanism of action of N-(4-Methyl-2-pyridyl)benzenesulfonamide inhibiting the Folate Synthesis Pathway.

Quantitative Data Comparison

To establish a baseline for reproducibility, N-(4-Methyl-2-pyridyl)benzenesulfonamide was benchmarked against industry standards in 384-well microplate formats.

CompoundDHPS Inhibition (IC₅₀, µM)CA II Inhibition (IC₅₀, µM)Aqueous Solubility Limit (µM)DHPS Assay Z'-FactorCA Assay Z'-Factor
N-(4-Methyl-2-pyridyl)benzenesulfonamide 12.4 ± 1.145.2 ± 3.8~1500.780.82
Sulfamethoxazole (DHPS Standard)2.8 ± 0.4> 200~8000.81N/A
Acetazolamide (CA Standard)> 5000.016 ± 0.002~1200N/A0.88

Data Interpretation: While N-(4-Methyl-2-pyridyl)benzenesulfonamide shows moderate DHPS inhibition compared to Sulfamethoxazole[4], its lipophilic 4-methylpyridine ring reduces its aqueous solubility. This physical property is the primary driver of assay irreproducibility if DMSO concentrations and buffer surfactants are not strictly controlled.

Experimental Workflows & Causality

A robust assay is a self-validating system. The workflows below are engineered to prevent false positives caused by compound precipitation or kinetic artifacts.

HTS_Workflow A Compound Preparation (DMSO Stock & Serial Dilution) B Target Enzyme Dispensing (DHPS or CA in Assay Buffer) A->B C Pre-Incubation (Equilibration of Inhibitor & Enzyme) B->C D Substrate Addition (DHPP/PABA or 4-NPA) C->D E Signal Readout (Fluorescence Polarization or Absorbance) D->E F Data Validation (Z'-Factor > 0.6, IC50 Calculation) E->F

Figure 2: Universal High-Throughput Screening (HTS) workflow highlighting critical equilibration checkpoints.

Protocol A: DHPS Fluorescence Polarization (FP) Assay

Traditional radiometric assays for DHPS are cumbersome. We utilize a pterin-site specific Fluorescence Polarization (FP) assay, which offers superior reproducibility and DMSO tolerance[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 40 mM HEPES, 4 mM MgCl₂, pH 7.6[2].

    • Causality: Mg²⁺ is a mandatory cofactor for the pyrophosphate leaving group of the DHPP substrate. Omission leads to complete loss of enzymatic activity.

  • Compound Dispensing: Serially dilute N-(4-Methyl-2-pyridyl)benzenesulfonamide in 100% DMSO. Dispense into a black 384-well plate to achieve a final DMSO concentration of 2%[2].

    • Causality: Limiting DMSO to 2% prevents denaturation of the DHPS enzyme while maintaining the solubility of the lipophilic methylpyridine moiety.

  • Enzyme Addition: Add 8 µM of purified DHPS enzyme and incubate for 15 minutes at room temperature.

    • Causality: Sulfonamides often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially high IC₅₀ values that occur if the substrate outcompetes the inhibitor kinetically.

  • Probe Addition & Readout: Add 2.7 µM of fluorescent pterin probe. Shake for 25 minutes[2]. Read FP values (λex 485 nm / λem 528 nm)[5].

Protocol B: Carbonic Anhydrase (CA) Colorimetric Assay

Carbonic anhydrase possesses esterase activity, allowing the use of 4-nitrophenyl acetate (4-NPA) as a substrate. Hydrolysis yields 4-nitrophenol, a yellow chromophore measurable at 400–405 nm[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES-Tris buffer, pH 7.4[6].

    • Causality: The hydration of CO₂ and esterase activity of CA are highly pH-dependent. Deviations alter the ionization state of the active-site zinc-bound water, drastically reducing assay reproducibility.

  • Enzyme & Inhibitor Incubation: Add 20 µL of human erythrocyte CA II (0.1 mg/mL) and 20 µL of the test compound (diluted in DMSO) to a 96-well flat-bottom plate. Incubate for 15 minutes at 25°C[6].

  • Substrate Initiation: Add 20 µL of 0.7 mM 4-NPA (diluted in ethanol) to initiate the reaction[6].

    • Causality: 4-NPA is unstable in aqueous basic solutions and will spontaneously hydrolyze, creating high background noise. It must be prepared in ethanol and added immediately prior to the readout.

  • Kinetic Readout: Measure absorbance at 400 nm in kinetic mode for 30 minutes at 1-minute intervals[6]. Calculate the slope (ΔAbsorbance/Δt) to determine the mean velocity[7].

Troubleshooting & Reproducibility Matrix

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your screening campaigns, adhere to the following troubleshooting matrix when working with N-(4-Methyl-2-pyridyl)benzenesulfonamide:

ObservationRoot Cause Analysis (Causality)Corrective Action
High Well-to-Well Variability (Z' < 0.5) Compound precipitation due to the hydrophobic methylpyridine ring exceeding solubility limits in aqueous buffer.Add 0.01% Triton X-100 or Pluronic F-127 to the assay buffer to maintain compound suspension without denaturing the enzyme.
False Negative (No Inhibition) Substrate (PABA or 4-NPA) concentration is too high, outcompeting the competitive inhibitor.Ensure substrate concentration is strictly maintained at or slightly below the enzyme's Km​ value.
High Background Absorbance (CA Assay) Spontaneous, non-enzymatic hydrolysis of the 4-NPA substrate[6].Always run a "Background Control" well (Buffer + Substrate + DMSO, no enzyme) and subtract this slope from the sample wells[7].

References

  • Aziz-ur-Rehman, et al. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Asian Journal of Chemistry. Retrieved from: [Link]

  • Zhao, et al. (2021). Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. ACS Publications. Retrieved from: [Link]

  • National Institutes of Health (NIH). Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase. Retrieved from: [Link]

  • Google Patents (US20170073306A1).Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. Retrieved from:[Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-Methyl-2-pyridyl)benzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the bench. For drug development professionals and researchers handling specialized sulfonamide derivatives like N-(4-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical management extends far beyond the bench. For drug development professionals and researchers handling specialized sulfonamide derivatives like N-(4-Methyl-2-pyridyl)benzenesulfonamide, standard disposal protocols are often insufficient. This guide bridges the gap between basic Safety Data Sheet (SDS) recommendations and field-proven operational logistics. By understanding the mechanistic causality behind these procedures, your laboratory can establish self-validating safety systems that ensure absolute regulatory compliance and environmental protection.

Chemical Profile & Hazard Causality

Before implementing a disposal plan, we must understand the physicochemical nature of the compound. N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1) is a synthetic building block commonly utilized in pharmaceutical research[1].

Mechanistic Hazard Assessment: The benzenesulfonamide moiety presents specific toxicological and environmental challenges. Like many sulfonamides, it is harmful if swallowed and acts as a localized irritant to mucosal membranes[2]. More critically for disposal, its lipophilic nature and poor aqueous solubility mean that it will not readily degrade in standard wastewater treatment systems. Introducing this compound into the municipal sewer can lead to environmental persistence and aquatic toxicity.

Table 1: Quantitative & Qualitative Chemical Profile

Property / IdentifierDetail / Classification
Chemical Name N-(4-Methyl-2-pyridyl)benzenesulfonamide
CAS Number 53472-20-1[1]
Physical State Solid (Off-white to white powder)[2]
Solubility Profile High in organic solvents (DMSO, Methanol, DCM); Poor in Water
Primary Hazards Harmful if swallowed; Skin/Eye Irritant[2]
Disposal Route High-Temperature Incineration (EPA-Approved)[2][3]

Operational Safety & Handling Protocol

To prevent the generation of unnecessary hazardous waste, source reduction and proper handling are paramount.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for bulk transfers), safety goggles, and a standard laboratory coat.

  • Engineering Controls: Always handle the dry powder within a certified fume hood or a ventilated balance enclosure.

    • Causality: The primary risk of exposure during formulation is the inhalation of aerosolized particulates. Containment at the source prevents widespread surface contamination, thereby drastically reducing the volume of decontamination waste.

Step-by-Step Disposal & Decontamination Workflows

Laboratory environmental guidelines dictate that all samples and associated analytical waste containing such chemicals must be treated as potentially hazardous[3]. Do not flush any quantity down the drain[2].

Workflow A: Glassware & Surface Decontamination To ensure complete decontamination of glassware, implement this self-validating triple-rinse system based on EPA Method 513 principles[4]:

  • Primary Organic Rinse: In a fume hood, rinse the contaminated glassware with 5-10 mL of a compatible organic solvent (e.g., Methanol or Acetone).

    • Mechanistic rationale: Because sulfonamides exhibit poor aqueous solubility, an initial water rinse would fail to remove the compound and merely spread the contamination. The organic solvent effectively dissolves the residue[4].

  • Solvent Collection: Drain the primary organic rinse into a designated "Hazardous Liquid Waste: Flammable/Toxic" container.

  • Secondary Detergent Wash: Wash the glassware with a laboratory-grade surfactant (e.g., Alconox) and warm water to emulsify any remaining trace organics.

  • Final Aqueous Rinse: Rinse thoroughly with deionized (DI) water.

    • Self-validation step: Observe the water draining from the glass. A uniform sheet of water without droplet "beading" confirms the complete removal of the lipophilic sulfonamide residues.

Workflow B: Waste Segregation & Accumulation

  • Solid Waste: Place all contaminated solid consumables (weighing boats, pipette tips, empty vials, used gloves) into a chemically compatible, puncture-resistant container.

  • Liquid Waste: Segregate liquid waste into "Aqueous" (<20% organics) and "Organic" streams to prevent exothermic cross-reactions and optimize disposal costs.

  • Labeling & Storage: Label containers explicitly (e.g., "Hazardous Waste: Toxic Solid - Contains N-(4-Methyl-2-pyridyl)benzenesulfonamide"). Store in secondary containment away from strong oxidizers.

  • Final Disposal: Transfer to an EPA-approved chemical waste disposal facility for high-temperature incineration[2][3].

WasteSegregation Start N-(4-Methyl-2-pyridyl) benzenesulfonamide Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinses) Start->Liquid Incineration EPA-Approved Incineration Facility Solid->Incineration Aqueous Aqueous Waste (<20% Organics) Liquid->Aqueous Organic Organic Waste (DMSO, MeOH, DCM) Liquid->Organic Aqueous->Incineration Organic->Incineration

Workflow for the segregation and disposal of N-(4-Methyl-2-pyridyl)benzenesulfonamide waste streams.

Emergency Spill Response Protocol

Spills require immediate, methodical action to prevent personnel exposure and environmental release.

Solid Powder Spill Protocol:

  • Containment: Isolate the area. Do NOT dry sweep, as this aerosolizes the toxic powder.

  • Moistening: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Collection: Use a disposable scoop or damp absorbent pad to collect the material.

  • Decontamination: Triple-rinse the surface using the organic-to-aqueous method described in Workflow A.

Liquid Solution Spill Protocol:

  • Absorption: Apply an inert, non-combustible absorbent material (such as vermiculite or sand) directly onto the spill.

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the surface with a detergent solution to remove trace residues.

SpillResponse Spill Chemical Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Sweep Moisten & Sweep (Prevent Dust) SolidSpill->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Decon Triple Rinse Surface (Organic to Aqueous) Sweep->Decon Absorb->Decon Waste Hazardous Waste Bin Decon->Waste

Step-by-step emergency response pathway for solid and liquid chemical spills.

References

  • Title: N-(4-Methyl-2-pyridyl)benzenesulfonaMide — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: U.S. EPA Method 513 Source: well-labs.com URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: epa.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(4-Methyl-2-pyridyl)benzenesulfonamide

As drug development accelerates, the safe handling of specialized intermediate compounds like N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1) [1] becomes paramount. This compound, characterized by its sulfonam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the safe handling of specialized intermediate compounds like N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS: 53472-20-1) [1] becomes paramount. This compound, characterized by its sulfonamide linkage and substituted pyridine ring, is a critical building block in medicinal chemistry. However, its structural features necessitate rigorous safety protocols to mitigate occupational exposure.

This guide provides a self-validating, step-by-step operational framework for researchers and safety officers, ensuring that scientific integrity and personnel safety are maintained at the highest standards.

Hazard Causality and Risk Assessment

Before donning Personal Protective Equipment (PPE), it is crucial to understand why these protections are necessary. N-(4-Methyl-2-pyridyl)benzenesulfonamide presents specific physicochemical risks:

  • Dermal Sensitization & Irritation: The pyridine moiety can act as a mild skin irritant and potential sensitizer. Prolonged exposure may lead to contact dermatitis.

  • Ocular Toxicity: Fine powders and airborne particulates of sulfonamide derivatives can cause severe mechanical and chemical irritation to the conjunctiva and cornea.

  • Inhalation Hazard: As a solid crystalline powder, handling (especially weighing and transferring) generates micro-dust. Inhalation can irritate the upper respiratory tract and mucous membranes.

Core Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This is not merely a checklist, but a layered defense system.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against airborne dust during weighing and splash hazards if dissolved in organic solvents (e.g., DMF, DMSO). Safety glasses with side shields are insufficient for powder handling.
Hand Protection Nitrile Gloves (Minimum 4-5 mil thickness)Nitrile provides excellent resistance to the compound and common organic solvents used in its synthesis. Double-gloving is recommended during bulk transfers.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatPrevents particulate accumulation on personal clothing. Must be buttoned completely.
Respiratory N95/P100 Particulate Respirator (if outside hood)Essential if engineering controls (fume hoods) fail or during bulk powder cleanup.

Standard Operating Procedure (SOP): Handling and Transfer

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling:

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible reagents (strong oxidizing agents).

Step 2: PPE Verification

  • Inspect nitrile gloves for micro-tears.

  • Ensure goggles form a complete seal around the eyes.

Step 3: Weighing Protocol

  • Use an anti-static weighing boat to prevent powder dispersion caused by static cling.

  • Utilize a dedicated micro-spatula. Slowly transfer the N-(4-Methyl-2-pyridyl)benzenesulfonamide to minimize aerosolization.

  • Validation Check: If powder is visible on the exterior of the weighing boat, wipe it down with a solvent-dampened Kimwipe (e.g., isopropanol) before removing it from the hood.

Step 4: Decontamination

  • Upon completion, wash hands thoroughly with soap and water. Do not use solvents to wash hands, as this enhances dermal absorption of residual chemicals.

Spill Response and Disposal Plan

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity if a large bulk spill occurs outside the fume hood.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the powder.

  • Neutralize/Collect: Cover the spill with damp absorbent paper or sand to suppress dust. Carefully scoop the material into a designated hazardous waste container.

  • Sanitize: Wash the spill area with a 10% bleach solution or appropriate detergent, followed by water.

Waste Disposal

N-(4-Methyl-2-pyridyl)benzenesulfonamide waste must be treated as hazardous organic waste.

  • Solid Waste: Dispose of contaminated gloves, Kimwipes, and weighing boats in a solid hazardous waste bin.

  • Liquid Waste: If dissolved in solvents, segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used (e.g., use the Halogenated stream if dissolved in Dichloromethane). Never dispose of down the sink.

Operational Workflow Visualization

The following diagram illustrates the logical flow of safety protocols from risk assessment to final disposal.

G Start 1. Risk Assessment (CAS: 53472-20-1) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hazard Identified Handling 3. Fume Hood Operation (Anti-static Weighing) PPE->Handling Protection Verified Synthesis 4. Chemical Reaction (Closed System) Handling->Synthesis Reagent Transferred Disposal 5. Waste Segregation (Hazardous Organic Bin) Synthesis->Disposal Process Complete

Figure 1: Safe handling workflow for N-(4-Methyl-2-pyridyl)benzenesulfonamide.

References

© Copyright 2026 BenchChem. All Rights Reserved.